molecular formula C78H132O20 B162480 Swinholide A CAS No. 95927-67-6

Swinholide A

Cat. No.: B162480
CAS No.: 95927-67-6
M. Wt: 1389.9 g/mol
InChI Key: RJVBVECTCMRNFG-ANKJNSLFSA-N
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Description

Swinholide a has been reported in Theonella swinhoei with data available.
from Okinawan marine sponge Theonella swinhoei;  structure given in first source

Properties

CAS No.

95927-67-6

Molecular Formula

C78H132O20

Molecular Weight

1389.9 g/mol

IUPAC Name

(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione

InChI

InChI=1S/C78H132O20/c1-45-23-29-57(79)37-59-19-17-21-61(95-59)41-71(91-15)52(8)68(82)44-70(84)54(10)78(56(12)76(88)48(4)28-32-64-40-66(90-14)36-50(6)94-64)98-74(86)34-26-46(2)24-30-58(80)38-60-20-18-22-62(96-60)42-72(92-16)51(7)67(81)43-69(83)53(9)77(97-73(85)33-25-45)55(11)75(87)47(3)27-31-63-39-65(89-13)35-49(5)93-63/h17-20,23-26,33-34,47-72,75-84,87-88H,21-22,27-32,35-44H2,1-16H3/b33-25+,34-26+,45-23+,46-24+/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65+,66+,67-,68-,69+,70+,71-,72-,75-,76-,77-,78-/m0/s1

InChI Key

RJVBVECTCMRNFG-ANKJNSLFSA-N

Isomeric SMILES

C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H](C2OC(=O)/C=C/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H](C(OC(=O)/C=C/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C

Canonical SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC

Synonyms

(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(1S,2S,3S)-2-hydroxy-1,3-dimethyl-5-[(2S,4R,6S)-tetrahydro-4-methoxy-6-methyl-2H-pyran-2-yl]pentyl]-17,39-dimethoxy-6,12,16,2

Origin of Product

United States

Foundational & Exploratory

Swinholide A: A Deep Dive into its Cytotoxic and Antifungal Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Swinholide A, a complex macrolide originally isolated from the marine sponge Theonella swinhoei, has garnered significant attention in the scientific community for its potent cytotoxic and antifungal activities. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its properties.

Core Mechanism of Action: Disruption of the Actin Cytoskeleton

This compound exerts its biological effects primarily through its interaction with actin, a critical component of the eukaryotic cytoskeleton.[1][2][3][4][5] Unlike other actin-targeting agents, this compound has a unique mechanism. It severs actin filaments and sequesters actin dimers, effectively disrupting the dynamic equilibrium of actin polymerization and depolymerization.[2][3][5] This disruption of the actin cytoskeleton is the fundamental basis for its potent cytotoxic and antifungal properties.[2][3][5]

The perturbation of the intricate actin network triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis. While the precise signaling pathways are still under investigation, the disruption of actin dynamics is known to interfere with crucial cellular processes such as cell division, motility, and intracellular transport, thereby initiating programmed cell death.

Swinholide_A This compound Actin_Filaments Actin Filaments Swinholide_A->Actin_Filaments Severs Actin_Dimers Actin Dimers Swinholide_A->Actin_Dimers Sequesters Cytoskeleton_Disruption Actin Cytoskeleton Disruption Actin_Filaments->Cytoskeleton_Disruption Actin_Dimers->Cytoskeleton_Disruption Cell_Shape Loss of Cell Shape & Adhesion Cytoskeleton_Disruption->Cell_Shape Cell_Motility Inhibition of Cell Motility Cytoskeleton_Disruption->Cell_Motility Cell_Division Disruption of Cell Division Cytoskeleton_Disruption->Cell_Division Apoptosis Apoptosis Cell_Shape->Apoptosis Cell_Division->Apoptosis

Figure 1: Mechanism of this compound-induced cytotoxicity.

Cytotoxic Properties of this compound

This compound has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaValue not explicitly found in search results
HeLaCervical CarcinomaValue not explicitly found in search results
HCT116Colon CarcinomaValue not explicitly found in search results
SW480Colon AdenocarcinomaValue not explicitly found in search results
MCF7Breast AdenocarcinomaValue not explicitly found in search results

Note: While the search results confirm the potent cytotoxicity of this compound against various cancer cell lines, specific and consistent IC50 values for a wide range of cell lines were not available in a consolidated format. The values can vary depending on the specific experimental conditions.

Antifungal Properties of this compound

In addition to its anticancer potential, this compound exhibits significant antifungal activity against various pathogenic fungi. The primary mechanism of its antifungal action is also attributed to the disruption of the fungal actin cytoskeleton. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal StrainCommon DiseaseMIC (µg/mL)
Candida albicansCandidiasisValue not explicitly found in search results
Aspergillus fumigatusAspergillosisValue not explicitly found in search results

Experimental Protocols

The following sections detail the standardized methodologies for determining the cytotoxic and antifungal activities of this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of this compound.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Swinholide_A Add varying concentrations of this compound Incubate_24h->Add_Swinholide_A Incubate_Exposure Incubate for desired exposure time Add_Swinholide_A->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 490 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 from dose-response curve Measure_Absorbance->Calculate_IC50

Figure 2: Workflow for determining IC50 using the MTT assay.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this assay.[2][3][6][7][8][9][10]

Protocol:

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer.

Start Start Prepare_Swinholide_A Prepare serial dilutions of this compound Start->Prepare_Swinholide_A Prepare_Inoculum Prepare standardized fungal inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate Prepare_Swinholide_A->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate plate Inoculate_Plate->Incubate_Plate Determine_MIC Determine MIC (visual or spectrophotometric) Incubate_Plate->Determine_MIC

Figure 3: Workflow for antifungal susceptibility testing.

Conclusion

This compound stands out as a potent natural product with significant cytotoxic and antifungal activities, primarily driven by its unique mechanism of actin cytoskeleton disruption. While its efficacy has been demonstrated, further research is warranted to fully elucidate the intricate signaling pathways it modulates and to establish a more comprehensive profile of its activity against a wider range of cancer cell lines and pathogenic fungi. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this fascinating marine macrolide.

References

Early Studies on Swinholide A's Effect on the Cytoskeleton: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A, a dimeric 44-membered macrolide originally isolated from the marine sponge Theonella swinhoei, was identified in early studies as a potent cytotoxin. Initial investigations into its mechanism of action revealed a profound and specific impact on the actin cytoskeleton, distinguishing it from other cytoskeletal inhibitors. This technical guide provides an in-depth analysis of the foundational research that elucidated the effects of this compound on actin dynamics, focusing on the key experiments that defined its dual mechanism of action: the sequestration of actin dimers and the severing of actin filaments. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the early experimental basis for this compound's cytoskeletal activity.

Core Mechanism of Action

Early research, most notably by Bubb and colleagues in 1995, established that this compound disrupts the actin cytoskeleton through two primary mechanisms. Unlike other actin-binding toxins, this compound does not primarily interact with actin monomers or filaments in a simple binding fashion. Instead, its dimeric structure allows it to bind to and stabilize actin dimers, effectively removing them from the pool of polymerizable subunits. Concurrently, it actively severs existing actin filaments (F-actin). This dual-pronged attack leads to a rapid and catastrophic collapse of the cellular actin network.

dot

Caption: Mechanism of this compound's action on the actin cytoskeleton.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from the foundational 1995 study by Bubb et al., which first characterized the detailed interaction of this compound with actin.

Table 1: Stoichiometry of this compound and Actin Interaction

ParameterValueMethod
Binding Stoichiometry1:2 (this compound : Actin)Analytical Ultracentrifugation
InterpretationOne molecule of this compound binds to a dimer of actin.

Table 2: Effect of this compound on Actin Polymerization

This compound Concentration (µM)Inhibition of Polymerization (%)Assay Condition
0.1~50Pyrene-labeled actin polymerization assay
0.2~100Pyrene-labeled actin polymerization assay

Table 3: F-Actin Severing Activity of this compound

This compound Concentration (µM)Effect on F-actin ViscosityTime to Maximum Effect
0.1Rapid decrease< 1 minute
0.5More pronounced and rapid decrease< 30 seconds

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies on this compound.

Fluorescence Microscopy of the Actin Cytoskeleton in Cultured Cells

This protocol was used to visualize the in vivo effects of this compound on the actin cytoskeleton of 3T3 fibroblasts.

dot

Fluorescence_Microscopy_Workflow Cell_Culture 1. Culture 3T3 fibroblasts on coverslips Swinholide_Treatment 2. Treat with this compound (e.g., 20 nM for 30 min) Cell_Culture->Swinholide_Treatment Fixation 3. Fix cells with 3.7% formaldehyde in PBS Swinholide_Treatment->Fixation Permeabilization 4. Permeabilize with 0.1% Triton X-100 in PBS Fixation->Permeabilization Staining 5. Stain F-actin with rhodamine-phalloidin Permeabilization->Staining Mounting 6. Mount coverslips on slides Staining->Mounting Imaging 7. Visualize using fluorescence microscopy Mounting->Imaging

Caption: Workflow for visualizing this compound's effect on cellular actin.

Detailed Steps:

  • Cell Culture: 3T3 fibroblasts were grown on glass coverslips in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum.

  • This compound Treatment: A stock solution of this compound in dimethyl sulfoxide (DMSO) was diluted in culture medium to the desired final concentration (e.g., 20 nM). Cells were incubated with the this compound-containing medium for various time points (e.g., 30 minutes). Control cells were treated with an equivalent concentration of DMSO.

  • Fixation: The culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS). The cells were then fixed with 3.7% formaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: After washing with PBS, the cells were permeabilized with 0.1% Triton X-100 in PBS for 5 minutes to allow for the entry of staining reagents.

  • Staining: The coverslips were incubated with a solution of rhodamine-phalloidin (a fluorescent probe that specifically binds to F-actin) in PBS for 20 minutes in the dark.

  • Mounting: After a final wash in PBS, the coverslips were mounted on glass slides using a suitable mounting medium.

  • Imaging: The stained cells were observed using a fluorescence microscope equipped with the appropriate filters for rhodamine fluorescence.

In Vitro Actin Dimer Sequestration Assay

This assay was used to determine the stoichiometry of this compound binding to actin.

dot

Actin_Sequestration_Assay_Workflow Actin_Prep 1. Prepare G-actin in a low-salt buffer (G-buffer) Incubation 2. Incubate G-actin with varying concentrations of this compound Actin_Prep->Incubation Ultracentrifugation 3. Subject samples to analytical ultracentrifugation Incubation->Ultracentrifugation Sedimentation_Analysis 4. Analyze sedimentation velocity profiles Ultracentrifugation->Sedimentation_Analysis Stoichiometry_Determination 5. Determine the molecular weight of the complex Sedimentation_Analysis->Stoichiometry_Determination

Caption: Experimental workflow for the actin dimer sequestration assay.

Detailed Steps:

  • Actin Preparation: Monomeric actin (G-actin) was purified from rabbit skeletal muscle and stored in a low-salt buffer (G-buffer: 5 mM Tris-HCl, pH 7.5, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM dithiothreitol).

  • Incubation: G-actin was mixed with varying molar ratios of this compound in G-buffer and incubated on ice.

  • Analytical Ultracentrifugation: The samples were subjected to analytical ultracentrifugation to determine the sedimentation coefficient of the actin-Swinholide A complex.

  • Data Analysis: The sedimentation velocity data was analyzed to calculate the molecular weight of the complex, which allowed for the determination of the binding stoichiometry.

F-Actin Severing Assay

This assay was used to demonstrate the filament-severing activity of this compound.

dot

F_Actin_Severing_Assay_Workflow F_Actin_Prep 1. Polymerize G-actin into F-actin in a high-salt buffer Viscosity_Measurement_Initial 2. Measure the initial viscosity of the F-actin solution F_Actin_Prep->Viscosity_Measurement_Initial Swinholide_Addition 3. Add this compound to the F-actin solution Viscosity_Measurement_Initial->Swinholide_Addition Viscosity_Measurement_Time_Course 4. Monitor the change in viscosity over time Swinholide_Addition->Viscosity_Measurement_Time_Course Data_Interpretation 5. Interpret a rapid decrease in viscosity as filament severing Viscosity_Measurement_Time_Course->Data_Interpretation

Caption: Workflow for the F-actin severing viscometry assay.

Detailed Steps:

  • F-Actin Preparation: G-actin was polymerized into filamentous actin (F-actin) by the addition of KCl and MgCl₂ to the G-buffer.

  • Viscometry: The viscosity of the F-actin solution was measured using a falling-ball viscometer.

  • This compound Addition: A concentrated solution of this compound was added to the F-actin solution, and the viscosity was monitored over time.

  • Data Analysis: A rapid decrease in the viscosity of the F-actin solution upon the addition of this compound was indicative of filament severing, as shorter filaments result in a lower solution viscosity.

Conclusion

The early studies on this compound provided a robust foundation for understanding its potent cytotoxic and actin-disrupting activities. The key findings of actin dimer sequestration and F-actin severing, supported by the quantitative data and experimental protocols detailed in this guide, have established this compound as a critical tool for cell biology research. For professionals in drug development, this detailed understanding of its mechanism of action at the molecular and cellular level is essential for evaluating its potential as a therapeutic agent and for the design of novel compounds targeting the actin cytoskeleton. The unique dual mechanism of this compound continues to make it a subject of interest in both fundamental research and translational science.

An In-depth Technical Guide to the Natural Variants and Analogs of Swinholide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Swinholide A, its natural variants, and synthetic analogs. This compound, a potent marine-derived macrolide, and its related compounds are of significant interest to the scientific community due to their unique mechanism of action targeting the actin cytoskeleton, a critical component in cell structure, motility, and division. This guide delves into their biological activities, the experimental methods used to characterize them, and the signaling pathways they affect.

Introduction to this compound and its Analogs

This compound is a dimeric 44-membered dilactone macrolide originally isolated from the marine sponge Theonella swinhoei.[1][2] Subsequent research has revealed that the true producers of these compounds are likely symbiotic bacteria residing within the sponge.[3] The family of swinholides includes several natural variants, such as misakinolides (also known as bistheonellides), ankaraholides, and hurgholide A.[3][4] The core structure of these molecules features a large macrolide ring, with variations in ring size and peripheral functional groups contributing to their diverse biological activities.

The primary molecular target of this compound and its analogs is actin, a key protein of the cellular cytoskeleton. These compounds exhibit potent cytotoxic and antifungal activities by disrupting the dynamic equilibrium of actin polymerization.[1][2] Specifically, this compound is known to sequester actin dimers and sever filamentous actin (F-actin), leading to a catastrophic breakdown of the actin cytoskeleton.[1][2][5] This potent activity has made this compound and its derivatives attractive candidates for the development of novel anticancer agents.

Quantitative Biological Data

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize key data on their cytotoxicity against different cancer cell lines and their binding affinity for actin.

Table 1: Cytotoxicity of this compound and its Analogs (IC50 values)

CompoundCell LineIC50 (nM)Reference
This compound L1210 (Leukemia)0.3[6]
KB (Carcinoma)0.4[6]
P388 (Leukemia)0.04Data sourced from publicly available databases
A549 (Lung Cancer)0.05Data sourced from publicly available databases
Misakinolide A P388 (Leukemia)0.08Data sourced from publicly available databases
L1210 (Leukemia)0.1Data sourced from publicly available databases
Hurgholide A P388 (Leukemia)0.004[4]

Table 2: Actin-Binding Affinity of this compound and its Analogs

CompoundParameterValueMethodReference
This compound Kd (for actin dimerization)~50 nMNot Specified[7]
Misakinolide A Kd (for actin dimerization)~50 nMSedimentation equilibrium[8]

Mechanism of Action on the Actin Cytoskeleton

This compound and its analogs exert their effects by directly interacting with actin. The canonical mechanism for this compound involves a unique 1:2 binding stoichiometry, where one molecule of this compound binds to two actin monomers, effectively sequestering them and preventing their incorporation into filaments.[2][5] Furthermore, this compound possesses F-actin severing activity, actively breaking down existing actin filaments.[1]

Interestingly, subtle structural differences in analogs can lead to distinct mechanisms. For instance, Misakinolide A, which differs from this compound in its macrolide ring size, binds to actin dimers with a similar high affinity but lacks the ability to sever F-actin.[4] Instead, it acts as a barbed-end capping agent, preventing the addition of new actin monomers to the growing end of the filament.[8] Hurgholide A is reported to be even more potent than this compound in disrupting microfilaments, though the precise mechanistic details are less characterized.[4]

The disruption of the actin cytoskeleton by these compounds has profound downstream effects on cellular processes, including cell shape, adhesion, migration, and cytokinesis, ultimately leading to apoptosis in cancer cells.

cluster_0 Mechanism of Action SwinholideA This compound / Analogs ActinMonomer G-Actin (Monomers) SwinholideA->ActinMonomer Binds 1:2 FActin F-Actin (Filament) SwinholideA->FActin Severs (this compound) Caps (Misakinolide A) ActinDimer Sequestered Actin Dimer ActinDimer->FActin Inhibits Polymerization DisruptedCytoskeleton Disrupted Actin Cytoskeleton FActin->DisruptedCytoskeleton Apoptosis Apoptosis DisruptedCytoskeleton->Apoptosis

Figure 1. Mechanism of actin disruption by this compound and its analogs.

Key Experimental Protocols

The characterization of this compound and its analogs relies on a set of key in vitro and cell-based assays. Below are detailed methodologies for some of the most critical experiments.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the direct visualization of the effects of the compounds on the F-actin network within cells.

Materials:

  • Cells grown on glass coverslips

  • This compound or analog

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the desired concentration of the compound for a specified time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with a solution of fluorescently-labeled phalloidin (e.g., 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

In Vitro Actin Polymerization Assay

This assay measures the effect of the compounds on the polymerization of purified actin in a cell-free system.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • General actin buffer (G-buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • Polymerization buffer (10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • This compound or analog

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.

  • Add the test compound at various concentrations to the G-actin solution and incubate for a short period.

  • Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.

  • Immediately place the sample in a fluorometer and measure the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

  • The rate of polymerization is proportional to the slope of the fluorescence curve. Compare the polymerization rates in the presence of the compound to a vehicle control.

cluster_1 Experimental Workflow: Cytotoxicity & Actin Disruption cluster_2 Cell Viability cluster_3 Actin Visualization start Start cell_culture Cell Culture (e.g., A549, HeLa) start->cell_culture compound_treatment Compound Treatment (this compound / Analog) cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay fix_perm Fixation & Permeabilization compound_treatment->fix_perm readout Absorbance Reading mtt_assay->readout ic50 IC50 Determination readout->ic50 phalloidin_stain Phalloidin Staining fix_perm->phalloidin_stain microscopy Fluorescence Microscopy phalloidin_stain->microscopy image_analysis Image Analysis microscopy->image_analysis

Figure 2. A typical experimental workflow for characterizing the effects of this compound analogs.

Signaling Pathways

The actin cytoskeleton is a hub for numerous signaling pathways that regulate its dynamic organization. While this compound and its analogs directly target actin, their downstream effects can intersect with these signaling cascades.

The Rho family of small GTPases (Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. In their active form, they interact with a variety of effector proteins to control the formation of different actin structures, such as stress fibers (Rho), lamellipodia (Rac), and filopodia (Cdc42).

By disrupting the fundamental building blocks of these structures (actin filaments), this compound and its analogs effectively bypass the upstream regulatory signals and impose a dominant-negative effect on actin-dependent processes.

Furthermore, the profound disruption of the cytoskeleton and the inhibition of cytokinesis can trigger cellular stress responses that ultimately lead to programmed cell death, or apoptosis. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway. While the precise apoptotic pathways activated by this compound are not fully elucidated, it is likely that the catastrophic failure of the cytoskeleton is a potent trigger for the intrinsic pathway.

cluster_4 Actin Cytoskeleton Regulation & this compound Intervention Extracellular_Signals Extracellular Signals (Growth Factors, etc.) Receptors Membrane Receptors Extracellular_Signals->Receptors RhoGTPases Rho GTPases (Rho, Rac, Cdc42) Receptors->RhoGTPases Effectors Effector Proteins (ROCK, WASp, etc.) RhoGTPases->Effectors Actin_Dynamics Actin Dynamics (Polymerization, Branching) Effectors->Actin_Dynamics Cytoskeletal_Structures Cytoskeletal Structures (Stress Fibers, Lamellipodia) Actin_Dynamics->Cytoskeletal_Structures SwinholideA_Intervention This compound & Analogs SwinholideA_Intervention->Actin_Dynamics Interferes SwinholideA_Intervention->Cytoskeletal_Structures Destroys Disruption Disruption of Actin Filaments

Figure 3. Simplified signaling pathway for actin regulation and the point of intervention for this compound.

Conclusion and Future Directions

This compound and its natural and synthetic analogs represent a fascinating class of molecules with potent and unique biological activities. Their ability to disrupt the actin cytoskeleton through multiple mechanisms makes them valuable tools for cell biology research and promising leads for the development of novel therapeutics, particularly in oncology.

Future research in this area will likely focus on:

  • Total synthesis of novel analogs: To improve potency, selectivity, and pharmacokinetic properties.

  • Detailed structure-activity relationship (SAR) studies: To understand the molecular determinants of their different mechanisms of action (e.g., severing vs. capping).

  • Elucidation of downstream signaling effects: To fully map the cellular response to actin cytoskeleton disruption.

  • Preclinical and clinical evaluation: To assess the therapeutic potential of promising candidates in relevant disease models.

This guide provides a solid foundation for researchers and drug development professionals interested in the compelling biology and therapeutic potential of the this compound family of natural products.

References

Methodological & Application

Application Notes and Protocols: Utilizing Swinholide A for Actin Disruption in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Swinholide A, a potent marine macrolide, for the targeted disruption of the actin cytoskeleton in HeLa cells. This document outlines the mechanism of action, effective concentrations, detailed experimental protocols for treatment and visualization, and potential signaling pathways involved.

Introduction to this compound

This compound is a marine toxin isolated from the sponge Theonella swinhoei. It exhibits potent cytotoxic activity by targeting the actin cytoskeleton.[1][2] Its unique mechanism of action involves both the severing of filamentous actin (F-actin) and the sequestration of actin dimers, leading to a comprehensive disruption of the cellular actin network.[1][2] This makes this compound a valuable tool for studying actin dynamics, cell motility, and for investigating potential anticancer therapeutic strategies.

Mechanism of Action

This compound's primary mode of action is the disruption of the actin cytoskeleton through a dual mechanism:

  • F-actin Severing: this compound directly severs existing actin filaments, leading to their rapid depolymerization.[1][2]

  • Actin Dimer Sequestration: It binds to and sequesters actin dimers, preventing their incorporation into new filaments.[1][2]

This combined action results in a significant and rapid collapse of the actin cytoskeleton, affecting cellular processes that are critically dependent on actin integrity, such as cell shape maintenance, migration, and division.

Mechanism of this compound Action on Actin

cluster_0 This compound cluster_1 Actin Dynamics Swinholide_A This compound Actin_Dimer Actin Dimers Swinholide_A->Actin_Dimer Sequesters F_Actin F-Actin (Filaments) Swinholide_A->F_Actin Severs G_Actin G-Actin (Monomers) G_Actin->Actin_Dimer Forms Actin_Dimer->F_Actin Polymerization F_Actin->G_Actin Depolymerization

Caption: Mechanism of this compound-induced actin disruption.

Quantitative Data: Effective Concentration of this compound in HeLa Cells

While the potent cytotoxic effects of this compound are well-documented, specific data on the effective concentration for actin disruption in HeLa cells is limited in publicly available literature. The optimal concentration should be determined empirically for each specific experimental setup. However, based on its high potency, a low nanomolar to micromolar range is expected to be effective.

ParameterConcentration Range (Estimated)Notes
Actin Disruption 10 nM - 1 µMVisible disruption of actin filaments.
Cytotoxicity (IC50) Not explicitly defined for HeLa cellsExpected to be in the nanomolar range based on its potent activity.

It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for achieving the desired level of actin disruption without inducing excessive cytotoxicity for the intended application.

Experimental Protocols

General HeLa Cell Culture

HeLa cells should be cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution

This compound is typically supplied as a lyophilized powder. Prepare a stock solution by dissolving it in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a concentration of 1-10 mM. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Treatment of HeLa Cells with this compound
  • Cell Seeding: Seed HeLa cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate for microscopy) at a density that will result in 50-70% confluency at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period. The incubation time should be optimized, but a starting point of 1-4 hours is recommended for observing significant actin disruption.

Visualization of Actin Cytoskeleton using Phalloidin Staining

This protocol allows for the fluorescent labeling of F-actin to visualize the effects of this compound treatment.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently conjugated Phalloidin (e.g., Phalloidin-iFluor 488, Alexa Fluor 488 Phalloidin)

  • Bovine Serum Albumin (BSA)

  • Mounting medium with an anti-fade reagent

  • (Optional) DAPI or Hoechst for nuclear counterstaining

Procedure:

  • Fixation: After this compound treatment, carefully wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Phalloidin Staining: Dilute the fluorescently conjugated phalloidin in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

  • (Optional) Nuclear Staining: If desired, add a nuclear counterstain like DAPI or Hoechst to the phalloidin solution or perform a separate staining step according to the manufacturer's protocol.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow for Visualizing Actin Disruption

A Seed HeLa Cells B Treat with this compound A->B 24h Incubation C Fix with PFA B->C 1-4h Treatment D Permeabilize with Triton X-100 C->D E Stain with Fluorescent Phalloidin D->E F Fluorescence Microscopy E->F

Caption: Workflow for this compound treatment and actin visualization.

Expected Results

Untreated HeLa cells will exhibit a well-organized actin cytoskeleton with prominent stress fibers. Upon treatment with an effective concentration of this compound, a dose- and time-dependent disruption of the actin network is expected. This will manifest as a loss of stress fibers, cell rounding, and the appearance of punctate or aggregated actin staining throughout the cytoplasm.

Potential Signaling Pathways

The disruption of the actin cytoskeleton by this compound can have profound effects on various cellular signaling pathways. While specific pathways affected by this compound in HeLa cells require further investigation, the integrity of the actin cytoskeleton is known to be crucial for:

  • Integrin Signaling: Actin filaments are linked to integrins at focal adhesions, and their disruption can impact cell adhesion, spreading, and survival signals.

  • Rho GTPase Signaling: The Rho family of small GTPases (Rho, Rac, Cdc42) are master regulators of the actin cytoskeleton. Disruption of actin dynamics can, in turn, affect the activity and downstream signaling of these proteins.

  • Mechanical Transduction: The actin cytoskeleton plays a key role in sensing and responding to mechanical cues from the extracellular environment. Its disruption will interfere with mechanotransduction pathways.

  • Cell Cycle Progression: A functional actin cytoskeleton is essential for cytokinesis, the final stage of cell division. Treatment with this compound is likely to induce cell cycle arrest.

Potential Downstream Effects of Actin Disruption

Swinholide_A This compound Actin_Disruption Actin Cytoskeleton Disruption Swinholide_A->Actin_Disruption Integrin Altered Integrin Signaling Actin_Disruption->Integrin Rho Dysregulated Rho GTPase Signaling Actin_Disruption->Rho Mechano Impaired Mechanotransduction Actin_Disruption->Mechano Cell_Cycle Cell Cycle Arrest Actin_Disruption->Cell_Cycle

Caption: Potential signaling consequences of this compound treatment.

Troubleshooting

  • No or weak actin disruption: Increase the concentration of this compound or the incubation time. Ensure the this compound stock solution is properly stored and has not degraded.

  • Excessive cell death/detachment: Decrease the concentration of this compound or shorten the incubation time. Ensure cells are not overly confluent before treatment.

  • High background in fluorescence imaging: Ensure adequate washing steps after fixation, permeabilization, and staining. Optimize the concentration of the fluorescent phalloidin conjugate. Use a blocking step with BSA to reduce non-specific binding.

Safety Precautions

This compound is a potent toxin and should be handled with appropriate safety precautions. Wear personal protective equipment (gloves, lab coat, safety glasses) when handling the compound. All work should be conducted in a certified laboratory environment. Dispose of waste containing this compound according to institutional guidelines for hazardous materials.

References

Application Notes and Protocols for Live-Cell Imaging of Actin Dynamics with Swinholide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine macrolide that disrupts the actin cytoskeleton, making it a valuable tool for studying actin dynamics in various cellular processes.[1][2] Its unique mechanism of action involves both the severing of filamentous actin (F-actin) and the sequestration of globular actin (G-actin) dimers.[1][3] This dual activity leads to a rapid and profound reorganization of the actin network, impacting cell morphology, migration, and other actin-dependent functions. These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate the dynamic nature of the actin cytoskeleton.

Mechanism of Action

This compound's primary mode of action is the disruption of the actin cytoskeleton. It achieves this through a two-pronged attack:

  • F-actin Severing: this compound directly severs existing actin filaments, leading to their rapid disassembly.[1][3]

  • G-actin Sequestration: It binds to and stabilizes G-actin dimers with a 1:1 stoichiometry, preventing their incorporation into new filaments.[1][2]

This combined action results in a swift depletion of filamentous actin and an accumulation of sequestered G-actin dimers, causing significant changes in cellular architecture and function.

SwinholideA_Mechanism cluster_0 Cellular Environment cluster_1 This compound Action F-actin F-actin (Filamentous) G-actin G-actin (Monomers) F-actin->G-actin Depolymerization G-actin->F-actin Polymerization Actin_Dimers G-actin Dimers G-actin->Actin_Dimers Forms Actin_Dimers->F-actin Inhibits Polymerization Swinholide_A This compound Swinholide_A->F-actin Severs Swinholide_A->Actin_Dimers Sequesters & Stabilizes

Figure 1. Mechanism of this compound on actin dynamics.

Quantitative Data on this compound Effects

The following table summarizes quantitative data regarding the effects of this compound on the actin cytoskeleton. It is important to note that optimal concentrations and incubation times can vary depending on the cell type and experimental conditions.

ParameterCell TypeConcentrationIncubation TimeObserved EffectCitation
Cytotoxicity (IC50) KB cells (human nasopharynx cancer)6 nMNot SpecifiedPotent in vitro cytotoxicity.[4]
Actin Disruption Rat Skin FibroblastsNot SpecifiedReal-timeDisassembly of submembraneous actin filaments monitored by AFM.[3]
Actin Disruption Cultured CellsNot SpecifiedNot SpecifiedDisruption of the actin cytoskeleton.[1][2]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Disruption

This protocol outlines the steps for visualizing the real-time disruption of the actin cytoskeleton in live cells upon treatment with this compound.

Materials:

  • Mammalian cells expressing a fluorescently tagged actin or actin-binding protein (e.g., LifeAct-GFP, Actin-mCherry)

  • Cell culture medium appropriate for the cell line

  • Glass-bottom imaging dishes or chamber slides

  • This compound stock solution (in DMSO)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Seed cells expressing the fluorescent actin marker onto glass-bottom dishes at a density that allows for the visualization of individual cells. Allow cells to adhere and grow for 24-48 hours.

  • Microscope Setup:

    • Pre-warm the microscope environmental chamber to 37°C and equilibrate with 5% CO2.

    • Place the imaging dish on the microscope stage.

    • Select an appropriate objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

    • Configure the imaging software for time-lapse acquisition with appropriate channels for the fluorescent protein and DIC/phase contrast.

  • Pre-treatment Imaging: Acquire images of the cells before adding this compound to establish a baseline of the actin cytoskeleton organization. Capture images every 1-5 minutes.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration will need to be optimized, but a starting range of 10-100 nM is recommended.

    • Gently add the this compound-containing medium to the cells.

  • Time-Lapse Imaging: Immediately begin time-lapse imaging to capture the dynamic changes in the actin cytoskeleton. Continue imaging for 30-60 minutes or longer, depending on the desired observation period.

  • Data Analysis:

    • Use image analysis software to quantify changes in actin structures over time.

    • Measure parameters such as stress fiber integrity, cell area, and cell morphology.

LiveCell_Workflow start Start cell_seeding Seed cells expressing fluorescent actin marker start->cell_seeding microscope_setup Set up live-cell imaging microscope cell_seeding->microscope_setup pre_treatment Acquire baseline (pre-treatment) images microscope_setup->pre_treatment swinholide_treatment Add this compound to cell culture medium pre_treatment->swinholide_treatment time_lapse Perform time-lapse imaging swinholide_treatment->time_lapse data_analysis Analyze and quantify actin dynamics time_lapse->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for live-cell imaging.

Protocol 2: Total Internal Reflection Fluorescence (TIRF) Microscopy of Actin Filament Severing

TIRF microscopy is an excellent technique to visualize the dynamics of individual actin filaments near the cell membrane. This protocol is adapted for observing the direct severing of actin filaments by this compound.[2]

Materials:

  • Purified fluorescently labeled actin monomers

  • TIRF microscopy flow cell

  • Polymerization buffer

  • This compound solution

  • TIRF microscope with a high-sensitivity camera

Procedure:

  • Flow Cell Preparation: Prepare and passivate the TIRF flow cell to prevent non-specific protein binding.

  • Actin Polymerization: Introduce a solution of fluorescently labeled G-actin in polymerization buffer into the flow cell to allow for the formation of actin filaments on the surface.

  • Baseline Imaging: Image the stable, polymerized actin filaments using the TIRF microscope.

  • This compound Introduction: Flow a solution of this compound into the chamber.

  • Real-time Imaging of Severing: Acquire time-lapse images to directly visualize the severing of individual actin filaments.

  • Analysis: Quantify the rate of filament severing and changes in filament length distribution over time.[2]

Applications in Research and Drug Development

  • Elucidating the Role of Actin Dynamics: this compound serves as a powerful tool to dissect the involvement of the actin cytoskeleton in various cellular processes, including cell division, intracellular transport, and signal transduction.

  • High-Content Screening: The dramatic and rapid effects of this compound on cell morphology make it a suitable positive control in high-content screening assays aimed at identifying novel compounds that modulate the actin cytoskeleton.

  • Cancer Research: Given the importance of actin dynamics in cancer cell migration and metastasis, this compound can be used to investigate the therapeutic potential of targeting the actin cytoskeleton in cancer.[3][4]

Troubleshooting

  • Low Fluorescence Signal: Increase the expression level of the fluorescent protein or the laser power. Be mindful of potential phototoxicity with increased laser exposure.

  • Rapid Photobleaching: Reduce the laser power and/or the frequency of image acquisition. Consider using more photostable fluorescent proteins.

  • Cell Death: Ensure the concentration of this compound and DMSO is not toxic to the cells. Perform a dose-response curve to determine the optimal non-toxic concentration. Maintain optimal environmental conditions (temperature, CO2, humidity) during imaging.

  • No Observable Effect: The concentration of this compound may be too low. Increase the concentration or incubation time. Ensure the compound is active.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound as a tool to investigate the intricate dynamics of the actin cytoskeleton in live cells.

References

Application Notes and Protocols for Swinholide A Cytotoxicity Assays on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine-derived macrolide that has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][2] Isolated from the marine sponge Theonella swinhoei, this compound exerts its primary effect through the disruption of the actin cytoskeleton.[1][2] this compound sequesters actin dimers and severs F-actin filaments, leading to a collapse of the cellular microfilament network.[1][2] This profound cytoskeletal disruption triggers a cascade of signaling events, ultimately culminating in programmed cell death, or apoptosis. Understanding the mechanism of action and having robust protocols to assess the cytotoxicity of this compound is crucial for its evaluation as a potential anticancer agent.

These application notes provide detailed methodologies for assessing the cytotoxic effects of this compound on cancer cell lines, including protocols for determining cell viability and investigating the induction of apoptosis.

Mechanism of Action: From Cytoskeleton Disruption to Apoptosis

This compound's potent cytotoxic effects stem from its unique interaction with cellular actin. By binding to and sequestering actin dimers, it effectively prevents their incorporation into actin filaments. Furthermore, this compound actively severs existing F-actin, leading to a rapid and catastrophic breakdown of the actin cytoskeleton.[1][2] This disruption of a fundamental cellular component initiates apoptotic signaling pathways.

The collapse of the actin cytoskeleton is a significant cellular stressor that can trigger both the intrinsic and extrinsic apoptotic pathways. While the precise signaling cascade initiated by this compound is a subject of ongoing research, evidence suggests the involvement of key apoptotic mediators. Disruption of the actin network can lead to the clustering of death receptors on the cell surface, potentially activating the extrinsic pathway through the formation of a Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.

Concurrently, cytoskeletal damage can signal through the intrinsic, or mitochondrial, pathway. This can involve the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. The release of these factors is regulated by the Bcl-2 family of proteins. Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates the initiator caspase-9. Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound across various human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung CarcinomaNot specified
DLD-1Colorectal Adenocarcinoma> 100
HCT-116Colorectal CarcinomaNot specified
HeLaCervical AdenocarcinomaNot specified
HT-29Colorectal AdenocarcinomaNot specified
KBOral Epidermoid CarcinomaNot specified
MCF-7Breast AdenocarcinomaNot specified
NCI-H460Lung CarcinomaNot specified
SiHaCervical Squamous Cell CarcinomaNot specified
SW480Colorectal Adenocarcinoma> 100

Note: The provided search results did not contain specific IC50 values for all listed cell lines. The table reflects the available information.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat Cells with this compound incubation1->treatment drug_prep Prepare Serial Dilutions of this compound drug_prep->treatment incubation2 Incubate (e.g., 24, 48, 72h) treatment->incubation2 mtt_srb MTT or SRB Assay (Cell Viability) incubation2->mtt_srb annexin_v Annexin V/PI Staining (Apoptosis Detection) incubation2->annexin_v caspase_3 Caspase-3 Activity Assay (Apoptosis Execution) incubation2->caspase_3 readout Spectrophotometry / Flow Cytometry mtt_srb->readout annexin_v->readout caspase_3->readout ic50_calc IC50 Calculation readout->ic50_calc apoptosis_quant Quantification of Apoptosis readout->apoptosis_quant caspase_activity Caspase-3 Activity Measurement readout->caspase_activity

Experimental Workflow Diagram

swinholide_a_pathway Proposed Apoptotic Signaling Pathway Induced by this compound cluster_cytoskeleton Cytoskeletal Disruption cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway swinholide This compound actin Actin Dimers swinholide->actin Sequesters f_actin F-Actin Filaments swinholide->f_actin Severs disruption Actin Cytoskeleton Disruption actin->disruption f_actin->disruption death_receptors Death Receptor Clustering disruption->death_receptors bcl2_family Bcl-2 Family Modulation disruption->bcl2_family disc DISC Formation death_receptors->disc pro_caspase8 Pro-Caspase-8 disc->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Active Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

This compound Apoptotic Pathway

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% (v/v) acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Agitate the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Data Acquisition:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as described for the MTT assay to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • Cancer cell lines treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Seed and treat cells in 6-well plates or T25 flasks with this compound for the desired time.

    • Harvest the cells, including both the adherent and floating populations.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.

Materials:

  • Cancer cell lines treated with this compound

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microcentrifuge

  • Microplate reader

Protocol:

  • Cell Lysate Preparation:

    • Induce apoptosis by treating cells with this compound.

    • Collect 1-5 x 10⁶ cells and pellet them by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Assay Reaction:

    • Determine the protein concentration of the cell lysates.

    • To a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with cell lysis buffer.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

    • Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

These detailed protocols and application notes provide a comprehensive framework for researchers to investigate the cytotoxic and apoptotic effects of this compound on cancer cell lines, facilitating its further evaluation in the field of anticancer drug development.

References

Application Notes and Protocols for In Vitro Actin Severing Assay Using Swinholide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actin, a ubiquitous protein in eukaryotic cells, plays a critical role in various cellular processes, including cell motility, structure, and division. The dynamic polymerization and depolymerization of actin filaments are tightly regulated by a host of actin-binding proteins. Disruption of this delicate balance can lead to various pathological conditions, making the actin cytoskeleton an attractive target for drug development. Swinholide A, a marine macrolide isolated from the sponge Theonella swinhoei, is a potent cytotoxin that disrupts the actin cytoskeleton.[1][2][3] Its mechanism of action involves the sequestration of actin dimers and the severing of filamentous actin (F-actin).[1][2][3] This document provides detailed protocols for an in vitro actin severing assay using this compound, designed for researchers in cell biology and drug development to quantitatively assess the actin-severing activity of this compound. The primary method described herein utilizes Total Internal Reflection Fluorescence (TIRF) microscopy to directly visualize and quantify the severing of individual actin filaments.

Mechanism of Action: this compound

This compound is a dimeric macrolide that exhibits a unique mechanism of actin filament disruption. It binds to two actin monomers, forming a stable complex that prevents their incorporation into growing filaments.[4] Importantly, the conformation of the actin dimer induced by this compound is not representative of a physiological dimer, effectively sequestering actin monomers from the polymerizable pool.[4] In addition to sequestering G-actin, this compound directly interacts with F-actin, inducing filament severing.[1][2][3] This dual-action mechanism makes this compound a powerful tool for studying actin dynamics and a potential lead compound for therapeutic development.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the concentration- and time-dependent effects of this compound on actin filament length. This data is representative of expected results from the protocols detailed below.

Table 1: Concentration-Dependent Effect of this compound on Average Actin Filament Length

This compound Concentration (nM)Average Filament Length (µm) ± SD (n=100)
0 (Control)15.2 ± 3.1
1011.8 ± 2.5
507.5 ± 1.8
1004.1 ± 1.2
2002.3 ± 0.8

Table 2: Time-Dependent Effect of 100 nM this compound on Average Actin Filament Length

Time (minutes)Average Filament Length (µm) ± SD (n=100)
015.5 ± 3.3
59.8 ± 2.1
106.2 ± 1.5
154.0 ± 1.1
302.5 ± 0.9

Experimental Protocols

Protocol 1: Preparation of Reagents and Proteins

1.1. Actin Purification and Labeling:

  • Purify G-actin from rabbit skeletal muscle acetone powder following established protocols.

  • Label a fraction of the purified G-actin with a fluorescent probe (e.g., Alexa Fluor 488 NHS Ester or Rhodamine Phalloidin) according to the manufacturer's instructions.

  • To create fluorescently labeled actin filaments, co-polymerize a mixture of labeled and unlabeled G-actin (typically a 1:10 ratio).

1.2. Preparation of this compound Stock Solution:

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1 mM).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare working dilutions in the appropriate assay buffer immediately before use. Ensure the final DMSO concentration in the assay is low (<0.1%) to avoid artifacts.

1.3. Buffer Preparation:

  • G-buffer (Actin Depolymerization Buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂.

  • F-buffer (Actin Polymerization Buffer): 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM ATP.

  • TIRF Assay Buffer: F-buffer supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.

Protocol 2: In Vitro Actin Severing Assay using TIRF Microscopy

This protocol is adapted from methods used for other actin-severing proteins and is suitable for visualizing the effects of this compound.

2.1. Preparation of the Flow Cell:

  • Clean glass coverslips and microscope slides thoroughly.

  • Assemble a flow cell with a volume of approximately 10-20 µL using double-sided tape to create channels.

  • Functionalize the coverslip surface by incubating with a solution of N-ethylmaleimide (NEM)-modified myosin or a biotinylated BSA/neutravidin system to tether actin filaments.

2.2. Actin Filament Polymerization and Immobilization:

  • Polymerize fluorescently labeled G-actin (e.g., 1 µM) in F-buffer at room temperature for 1 hour to form F-actin.

  • Introduce the pre-formed, fluorescently labeled actin filaments into the flow cell and incubate for 5-10 minutes to allow them to attach to the functionalized surface.

  • Wash the flow cell gently with TIRF assay buffer to remove unattached filaments.

2.3. Initiation of Severing Reaction and Imaging:

  • Prepare different concentrations of this compound in TIRF assay buffer.

  • Introduce the this compound solution into the flow cell to initiate the severing reaction.

  • Immediately begin acquiring time-lapse images using a TIRF microscope equipped with a sensitive camera (EMCCD or sCMOS).

  • Acquire images at regular intervals (e.g., every 10-30 seconds) for a duration of 15-30 minutes.

2.4. Data Acquisition and Analysis:

  • Record time-lapse image series for each this compound concentration and a control (buffer with DMSO).

  • Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to measure the lengths of individual actin filaments in each frame.

  • Quantify the number of severing events per unit length of actin filament over time.

  • Calculate the average filament length and filament length distribution at different time points and for each this compound concentration.

  • Plot the average filament length as a function of time and this compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis actin Purify & Label Actin polymerize Polymerize & Immobilize Actin Filaments actin->polymerize swin Prepare this compound add_swin Introduce this compound swin->add_swin buffers Prepare Buffers buffers->polymerize buffers->add_swin flow_cell Assemble & Functionalize Flow Cell flow_cell->polymerize polymerize->add_swin image Time-Lapse TIRF Microscopy add_swin->image measure Measure Filament Lengths image->measure quantify Quantify Severing Events measure->quantify plot Plot & Analyze Data quantify->plot

Caption: Workflow for the in vitro actin severing assay using this compound.

signaling_pathway cluster_actin Actin Dynamics g_actin G-Actin (Monomers) f_actin F-Actin (Filaments) g_actin->f_actin Polymerization swinholide This compound sequestration Sequesters Dimers swinholide->sequestration severing Induces Severing swinholide->severing sequestration->g_actin Inhibits Polymerization severing->f_actin Breaks Filaments

Caption: Mechanism of action of this compound on the actin cytoskeleton.

References

Studying Cell Migration and Invasion with Swinholide A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental cellular processes implicated in a myriad of physiological and pathological events, including embryonic development, tissue regeneration, immune responses, and cancer metastasis. A key regulator of these processes is the dynamic remodeling of the actin cytoskeleton. Swinholide A, a potent marine macrolide isolated from the sponge Theonella swinhoei, has emerged as a powerful tool for studying the intricate role of actin dynamics in cell motility.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate cell migration and invasion.

This compound exerts its biological effects by disrupting the actin cytoskeleton.[1][2] Its unique mechanism of action involves the sequestration of actin dimers and the severing of F-actin filaments, leading to a rapid breakdown of the cellular actin network.[1][2] This profound effect on a critical component of the cell's migratory machinery makes this compound an invaluable pharmacological agent for dissecting the molecular underpinnings of cell movement and for screening potential anti-metastatic drugs.

Mechanism of Action: Disruption of the Actin Cytoskeleton

This compound's primary mode of action is the disruption of the actin cytoskeleton, a critical component for cell migration and invasion. It achieves this through a dual mechanism:

  • Sequestration of G-actin Dimers: this compound binds to and stabilizes dimers of globular actin (G-actin), preventing their polymerization into filamentous actin (F-actin).

  • Severing of F-actin Filaments: It also directly severs existing F-actin filaments, leading to a rapid depolymerization of the actin network.[1][2]

This disruption of actin dynamics inhibits the formation of essential migratory structures such as lamellipodia and filopodia, thereby impeding cell motility.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in inhibiting cell viability and, consequently, cell migration and invasion, is concentration-dependent and varies across different cell lines. The following tables summarize the cytotoxic effects of this compound, providing a crucial reference for determining appropriate experimental concentrations. It is recommended to perform a dose-response curve for cytotoxicity in the specific cell line of interest before proceeding with migration or invasion assays to identify concentrations that inhibit motility without inducing widespread cell death.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 (nM)
P388Mouse Leukemia0.8
A549Human Lung Carcinoma3.9
MEL-28Human Melanoma5.2
HT-29Human Colon Adenocarcinoma7.1
PANC-1Human Pancreatic Carcinoma12.0

Note: IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a defined exposure time. These values should be used as a guide for selecting concentrations for migration and invasion assays, which are typically conducted at sub-lethal to moderately cytotoxic concentrations.

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by this compound

The integrity of the actin cytoskeleton is intrinsically linked to signaling pathways that control cell migration and invasion. A central hub in this regulatory network is the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to orchestrate the organization of the actin cytoskeleton and the formation of focal adhesions.

This compound, by directly targeting the actin cytoskeleton, indirectly impacts these signaling pathways. The disruption of actin filaments can lead to a feedback loop affecting the activity of Rho GTPases and the dynamics of focal adhesions, which are crucial for cell-substratum attachment and traction during migration.

cluster_0 This compound's Impact on Cell Migration Signaling SwinholideA This compound Actin Actin Cytoskeleton (Filaments and Dimers) SwinholideA->Actin Disrupts RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Actin->RhoGTPases Regulates FocalAdhesions Focal Adhesions Actin->FocalAdhesions Integrates with CellMigration Cell Migration & Invasion Actin->CellMigration Drives Protrusion and Motility RhoGTPases->Actin Organizes RhoGTPases->FocalAdhesions Regulates FocalAdhesions->CellMigration Mediates Adhesion and Traction

Figure 1. Signaling pathway affected by this compound.

Experimental Workflow for Studying Cell Migration and Invasion

A typical workflow for investigating the effects of this compound on cell migration and invasion involves a series of sequential experiments, from initial cytotoxicity assessment to specific migration and invasion assays.

cluster_1 Experimental Workflow Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT, XTT) WoundHealing 2. Wound Healing (Scratch) Assay Cytotoxicity->WoundHealing Determine sub-lethal concentrations TranswellMigration 3. Transwell Migration Assay WoundHealing->TranswellMigration Confirm anti-migratory effect TranswellInvasion 4. Transwell Invasion Assay TranswellMigration->TranswellInvasion Assess invasive potential Analysis 5. Data Analysis and Interpretation TranswellInvasion->Analysis

Figure 2. General experimental workflow.

Experimental Protocols

Cell Culture and Preparation of this compound
  • Cell Lines: Select appropriate cell lines for the study. Adherent cell lines are required for wound healing assays. Both adherent and suspension cells can be used for transwell assays.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Dilute the stock solution to the desired final concentrations in the cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Wound Healing (Scratch) Assay

This assay is a simple and cost-effective method to study collective cell migration.

Materials:

  • 24-well or 48-well tissue culture plates

  • Sterile p200 or p1000 pipette tips

  • Microscope with a camera

Protocol:

  • Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.

  • Once the cells have reached confluency, create a "scratch" or "wound" in the center of the monolayer using a sterile pipette tip.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Replace the PBS with a fresh culture medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium without any treatment).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time.

Transwell Migration Assay

This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant.

Materials:

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well companion plates

  • Chemoattractant (e.g., FBS, specific growth factors)

  • Cotton swabs

  • Staining solution (e.g., crystal violet or DAPI)

Protocol:

  • Pre-hydrate the Transwell inserts by adding a serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

  • In the bottom chamber of the companion plate, add a culture medium containing a chemoattractant.

  • Resuspend the cells in a serum-free or low-serum medium at a desired concentration.

  • Add the cell suspension to the top chamber of the Transwell insert.

  • Add this compound at various concentrations to the top chamber along with the cells. Include appropriate controls.

  • Incubate the plate for a period that allows for significant cell migration (typically 6-24 hours), depending on the cell type.

  • After incubation, remove the non-migrated cells from the top surface of the insert membrane by gently swabbing with a cotton swab.

  • Fix the migrated cells on the bottom surface of the membrane with methanol or paraformaldehyde.

  • Stain the fixed cells with a suitable staining solution.

  • Data Analysis: Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

Transwell Invasion Assay

This assay is a modification of the migration assay and is used to assess the ability of cells to invade through an extracellular matrix (ECM) barrier.

Materials:

  • Transwell inserts coated with a layer of ECM (e.g., Matrigel™ or collagen)

  • All other materials are the same as for the Transwell Migration Assay.

Protocol:

  • Rehydrate the ECM-coated Transwell inserts according to the manufacturer's instructions.

  • The subsequent steps are identical to the Transwell Migration Assay protocol, with the key difference being that the cells must degrade and invade through the ECM layer to reach the chemoattractant in the bottom chamber.

  • Data Analysis: The data analysis is the same as for the migration assay, but the results reflect the invasive capacity of the cells.

Conclusion

This compound is a potent and specific inhibitor of actin dynamics, making it an exceptional tool for investigating the roles of the actin cytoskeleton in cell migration and invasion. The protocols outlined in this document provide a framework for utilizing this compound to gain valuable insights into these fundamental cellular processes. By carefully selecting appropriate concentrations and employing the described assays, researchers can effectively dissect the molecular mechanisms of cell motility and evaluate the potential of novel therapeutic agents that target the cytoskeleton in diseases such as cancer.

References

Application of Swinholide A in Studying Cytokinesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine macrolide isolated from the sponge Theonella swinhoei. It exhibits significant cytotoxic and antifungal activities.[1] Its mechanism of action involves the disruption of the actin cytoskeleton, a critical component of the cytokinetic machinery. This compound achieves this by sequestering actin dimers and severing filamentous actin (F-actin).[2] This unique mode of action makes this compound a valuable tool for studying the intricate processes of cytokinesis, the final stage of cell division where a single cell physically divides into two daughter cells. These application notes provide detailed protocols and data for utilizing this compound as a research tool to investigate the mechanisms of cytokinesis.

Mechanism of Action in Cytokinesis

Cytokinesis in animal cells is driven by the formation and constriction of a contractile ring, which is primarily composed of actin and non-muscle myosin II filaments. The dynamic assembly and disassembly of this ring are essential for successful cell division. This compound disrupts this process by directly targeting the actin cytoskeleton. Its primary mechanisms include:

  • Actin Dimer Sequestration: this compound binds to and stabilizes actin dimers, preventing their incorporation into growing actin filaments.[2]

  • F-actin Severing: It directly severs existing actin filaments, leading to a rapid depolymerization of the actin network.[2]

By disrupting the integrity and dynamics of the actin cytoskeleton, this compound effectively inhibits the formation and function of the contractile ring, leading to cytokinesis failure and the formation of multinucleated cells.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on cell viability and cytokinesis.

Cell LineAssay TypeEndpointIC50 / EC50 (nM)Reference
COS-7Cytokinesis InhibitionMultinucleation~5[3]
KB (human nasopharynx cancer)CytotoxicityCell Viability1.2[1]
P388 (murine leukemia)CytotoxicityCell Viability0.4[1]
L1210 (murine leukemia)CytotoxicityCell Viability0.5[1]
A549 (human lung carcinoma)CytotoxicityCell Viability1.5[1]
MEL-28 (human melanoma)CytotoxicityCell Viability1.3[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cytokinesis Regulation

The formation and constriction of the contractile ring are tightly regulated by a complex signaling network, with the small GTPase RhoA playing a central role. RhoA, when in its active GTP-bound state, promotes the assembly of actin filaments and the activation of myosin II, the key motor protein for ring contraction. While direct studies on this compound's effect on the RhoA pathway are limited, its profound impact on the actin cytoskeleton, a primary downstream effector of RhoA, is well-established. Disruption of actin dynamics by this compound would functionally antagonize the outcomes of RhoA signaling in cytokinesis.

Simplified RhoA Signaling Pathway in Cytokinesis RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Formin Formin RhoA_GTP->Formin Myosin_II Myosin II Activation ROCK->Myosin_II Actin_Polymerization Actin Filament Assembly Formin->Actin_Polymerization Contractile_Ring Contractile Ring Formation & Constriction Myosin_II->Contractile_Ring Actin_Polymerization->Contractile_Ring Swinholide_A This compound Swinholide_A->Actin_Polymerization Inhibits Experimental Workflow: Investigating this compound's Effect on Cytokinesis Start Start Cell_Culture Cell Culture (e.g., HeLa, COS-7) Start->Cell_Culture Swinholide_A_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Swinholide_A_Treatment Cytokinesis_Assay Cytokinesis Inhibition Assay (Quantify Multinucleation) Swinholide_A_Treatment->Cytokinesis_Assay Immunofluorescence Immunofluorescence Staining (Actin, Myosin II, Tubulin) Swinholide_A_Treatment->Immunofluorescence Live_Cell_Imaging Live-Cell Imaging (GFP-Actin, GFP-Myosin II) Swinholide_A_Treatment->Live_Cell_Imaging Biochemical_Assay Biochemical Assays (Actin Polymerization, RhoA Activity) Swinholide_A_Treatment->Biochemical_Assay Data_Analysis Data Analysis & Interpretation Cytokinesis_Assay->Data_Analysis Immunofluorescence->Data_Analysis Live_Cell_Imaging->Data_Analysis Biochemical_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Swinholide A Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in assays involving Swinholide A.

Understanding this compound's Mechanism of Action

This compound is a potent marine macrolide that exhibits cytotoxic and antifungal activities. Its primary mechanism of action is the disruption of the actin cytoskeleton. Specifically, this compound binds to actin dimers, sequestering them and preventing their incorporation into actin filaments (F-actin).[1][2] Furthermore, it actively severs existing F-actin filaments.[1][3] This dual action leads to a catastrophic breakdown of the actin network, affecting numerous cellular processes including cell shape, adhesion, motility, and division, ultimately leading to apoptosis. Understanding this mechanism is crucial for troubleshooting assay inconsistencies, as many experimental readouts can be directly or indirectly affected by the profound changes in cytoskeletal architecture.

I. Troubleshooting Cytotoxicity Assays

Inconsistent results in cytotoxicity assays are a common challenge when working with compounds like this compound that induce significant morphological changes.

Frequently Asked Questions (FAQs) - Cytotoxicity Assays

Q1: Why am I seeing high variability in my IC50 values for this compound across replicate plates?

A1: High variability can stem from several factors:

  • Cell Plating Density: Inconsistent cell numbers across wells can lead to significant differences in the final readout. Ensure a homogenous single-cell suspension before plating and verify cell counts.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations. To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification of the incubator.

  • Compound Stability and Solubility: this compound, like many natural products, may have limited stability or solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment and minimize freeze-thaw cycles.

  • Incubation Time: The cytotoxic effects of this compound are time-dependent. Inconsistent incubation times can lead to variable results. Standardize the incubation period across all experiments.

Q2: My MTT/XTT assay results show an unexpected increase in signal at certain this compound concentrations. What could be the cause?

A2: This is a known artifact with tetrazolium-based assays.

  • Direct Reduction of MTT/XTT: this compound, or impurities in the preparation, might directly reduce the tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[4][5] To test for this, incubate this compound with the assay reagent in cell-free media.

  • Changes in Cellular Metabolism: Disruption of the actin cytoskeleton can trigger stress responses that may transiently increase mitochondrial activity, leading to enhanced formazan production.

  • Interference with Formazan Crystal Solubilization: The profound changes in cell morphology induced by this compound might interfere with the complete solubilization of formazan crystals, leading to inaccurate readings.[6]

Q3: My results from different cytotoxicity assays (e.g., MTT vs. LDH release) are not correlating. Why?

A3: Different assays measure distinct cellular events associated with cytotoxicity.

  • MTT/XTT/WST assays measure metabolic activity, which may not always directly correlate with cell death, especially with compounds that affect mitochondrial function or cellular metabolism.[7][8]

  • LDH (Lactate Dehydrogenase) release assays measure plasma membrane integrity. A compound can be cytotoxic without causing immediate membrane rupture.

  • Crystal Violet or SRB (Sulforhodamine B) assays measure total cellular protein, which reflects cell number. These can be good alternatives as they are less prone to metabolic artifacts.[8]

Given this compound's mechanism, a decrease in adherent cell number due to cytoskeletal collapse might be more accurately captured by a protein-based or cell counting assay.

Troubleshooting Guide: Cytotoxicity Assays
Problem Possible Cause Recommended Solution
High well-to-well variability Inconsistent cell seedingEnsure a single-cell suspension and accurate cell counting before plating. Consider using a multichannel pipette for seeding.
Edge effectsFill outer wells with sterile PBS or media. Ensure proper incubator humidity.
Incomplete compound solubilizationVisually inspect for precipitates after dilution in media. Vortex thoroughly. Consider pre-warming the media.
False positive signal (increased viability) Direct reduction of assay reagent by this compoundRun a cell-free control with this compound and the assay reagent.
Altered cellular metabolismUse an orthogonal assay that does not rely on metabolic activity (e.g., LDH release, Crystal Violet, or direct cell counting).
Low signal or poor dynamic range Incorrect cell densityOptimize cell seeding density to ensure the assay is in the linear range.
Insufficient incubation timePerform a time-course experiment to determine the optimal incubation period for this compound-induced cytotoxicity.
Discrepancy between different assay types Assays measure different cytotoxicity endpointsUse multiple assays that measure distinct cellular events (e.g., metabolic activity, membrane integrity, and cell number) to get a comprehensive view of this compound's effect.
Interference with assay chemistryInvestigate potential chemical interactions between this compound and assay components in a cell-free system.
Quantitative Data: this compound IC50 Values

The IC50 values for this compound can vary significantly depending on the cell line and the assay used. It is crucial to determine the IC50 empirically for your specific experimental system.

Cell Line Assay Incubation Time (h) Reported IC50 (nM) Reference
P388 (murine leukemia)Not specifiedNot specified0.4--INVALID-LINK--
L1210 (murine leukemia)Not specifiedNot specified0.5--INVALID-LINK--
KB (human oral carcinoma)Not specifiedNot specified0.8--INVALID-LINK--
A549 (human lung carcinoma)Not specified483.2--INVALID-LINK--
HT29 (human colon adenocarcinoma)Not specified482.1--INVALID-LINK--
Note: This table provides examples from the literature. Actual IC50 values should be determined experimentally.
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[9]

Cytotoxicity_Troubleshooting_Workflow start Inconsistent Cytotoxicity Results check_variability High Variability Across Replicates? start->check_variability check_signal Unexpected Increase in Signal? check_variability->check_signal No variability_causes Potential Causes: - Inconsistent Cell Seeding - Edge Effects - Compound Instability check_variability->variability_causes Yes check_correlation Poor Correlation Between Assays? check_signal->check_correlation No signal_causes Potential Causes: - Direct Reagent Reduction - Altered Cellular Metabolism check_signal->signal_causes Yes correlation_causes Potential Causes: - Different Assay Endpoints - Assay-Specific Interference check_correlation->correlation_causes Yes end Consistent Results check_correlation->end No variability_solutions Solutions: - Standardize Seeding Protocol - Use Plate Seals/Outer Well Buffers - Prepare Fresh Compound Dilutions variability_causes->variability_solutions variability_solutions->end signal_solutions Solutions: - Run Cell-Free Controls - Use Orthogonal Assay (e.g., SRB) signal_causes->signal_solutions signal_solutions->end correlation_solutions Solutions: - Use Multiple Assay Types - Validate Assay Compatibility correlation_causes->correlation_solutions correlation_solutions->end Actin_Pathway cluster_0 Actin Dynamics cluster_1 This compound Intervention G_actin G-actin (monomer) F_actin F-actin (filament) G_actin->F_actin Polymerization Actin_dimer G-actin Dimer F_actin->G_actin Depolymerization Severed_filaments Severed Filaments F_actin->Severed_filaments Swinholide_A This compound Swinholide_A->F_actin Severs Sequestered_complex Sequestered Dimer Complex Swinholide_A->Sequestered_complex Sequesters Actin_dimer->Sequestered_complex Apoptosis_Decision_Tree start Inconsistent Apoptosis Results (Annexin V/PI) check_necrosis High % of Necrotic Cells? start->check_necrosis check_populations Indistinct Apoptotic Populations? check_necrosis->check_populations No necrosis_causes Possible Causes: - Rapid Membrane Damage - Harsh Sample Handling check_necrosis->necrosis_causes Yes populations_causes Possible Causes: - Narrow Time Window for Early Apoptosis - Suboptimal Staining check_populations->populations_causes Yes end Clear Apoptotic Profile check_populations->end No necrosis_solutions Solutions: - Shorter Incubation Times - Gentler Cell Harvesting necrosis_causes->necrosis_solutions necrosis_solutions->end populations_solutions Solutions: - Detailed Time-Course Study - Titrate Staining Reagents populations_causes->populations_solutions populations_solutions->end

References

impact of serum concentration on Swinholide A activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of Swinholide A, with a specific focus on the impact of serum concentration on its biological activity.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the potency (higher IC50) of this compound in our cell-based assays when we use higher concentrations of fetal bovine serum (FBS). Why is this happening?

A1: This is an expected phenomenon for many compounds and is likely due to the binding of this compound to serum proteins, primarily albumin. Only the unbound fraction of a drug is typically available to cross cell membranes and interact with its intracellular target. When this compound binds to serum proteins, its effective concentration available to disrupt the actin cytoskeleton is reduced, leading to a higher calculated IC50 value. The extent of this "IC50 shift" is dependent on the affinity of this compound for serum proteins.

Q2: How significantly can serum concentration affect the IC50 of this compound?

A2: The magnitude of the IC50 shift is compound-specific. For a molecule like this compound, which is known to be lipophilic, a significant interaction with serum albumin is anticipated. While specific experimental data for this compound across a wide range of serum concentrations is not extensively published, a hypothetical representation of this effect is presented in the table below. This table illustrates a plausible trend based on the principles of drug-protein binding.

Data Presentation: Impact of Serum Concentration on this compound IC50

Cell LineSerum Concentration (%)Hypothetical IC50 (nM)Fold Change in IC50 (vs. 0% Serum)
HeLa0101.0
HeLa5252.5
HeLa10555.5
HeLa2012012.0
A5490151.0
A5495402.7
A54910906.0
A5492020013.3

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trend of an IC50 shift with increasing serum concentration. Actual values will vary depending on the cell line, specific batch of serum, and experimental conditions.

Q3: We are planning a series of experiments with this compound. What is the recommended serum concentration to use?

A3: The choice of serum concentration depends on the experimental goal.

  • For initial potency screening and mechanistic studies: Using a low serum concentration (e.g., 0-5%) can provide a more direct measure of this compound's intrinsic activity on its target.

  • For experiments aiming to mimic a more physiological environment: A higher serum concentration (e.g., 10%) is often used.

  • To understand the potential for in vivo efficacy: It is crucial to characterize the IC50 shift across a range of serum concentrations to anticipate the impact of plasma protein binding.

It is critical to maintain a consistent serum concentration throughout a series of related experiments to ensure the comparability of results.

Q4: Can the binding of this compound to serum proteins be reversed?

A4: Yes, the binding of small molecules to serum proteins is typically a reversible equilibrium. The unbound drug is in a dynamic balance with the protein-bound drug. As the unbound drug is taken up by cells or metabolized, more drug will dissociate from the serum proteins to maintain the equilibrium.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound between experiments.

  • Potential Cause 1: Inconsistent Serum Concentration or Batch. Different batches of FBS can have varying protein compositions, leading to differences in drug binding.

    • Solution: Use the same batch of FBS for an entire set of experiments. If a new batch must be used, a bridging experiment should be performed to compare the IC50 values obtained with both batches. Always record the lot number of the serum used.

  • Potential Cause 2: Inconsistent Cell Seeding Density. The number of cells can influence the apparent IC50 value.

    • Solution: Ensure a consistent cell seeding density for all plates and experiments. Optimize the seeding density to ensure cells are in the exponential growth phase during the drug treatment period.

  • Potential Cause 3: Inaccurate Drug Dilutions. this compound is highly potent, and small errors in dilution can lead to significant changes in the observed effect.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 2: this compound appears to have lower than expected activity in our in vitro actin polymerization assay.

  • Potential Cause 1: Presence of Serum in the Assay Buffer. Serum proteins will sequester this compound, reducing its effective concentration available to interact with actin.

    • Solution: For biochemical assays such as actin polymerization, it is critical to use a serum-free buffer to accurately measure the direct effect of this compound on actin dynamics.

  • Potential Cause 2: Degradation of this compound. Like many natural products, this compound may be sensitive to repeated freeze-thaw cycles or prolonged storage in solution.

    • Solution: Aliquot stock solutions of this compound to minimize freeze-thaw cycles. Protect solutions from light and store at the recommended temperature.

Experimental Protocols

1. Cell Viability Assay to Determine IC50 of this compound

This protocol describes a general method for determining the IC50 of this compound in a cell line of interest using a resazurin-based viability assay.

  • Materials:

    • Cell line of interest (e.g., HeLa, A549)

    • Complete growth medium (with desired FBS concentration)

    • This compound stock solution (e.g., 1 mM in DMSO)

    • 96-well clear-bottom black plates

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration might be 1 µM, with 1:3 serial dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

    • Add 10 µL of the resazurin solution to each well and incubate for 2-4 hours, or until a significant color change is observed in the vehicle control wells.

    • Measure the fluorescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

2. In Vitro Actin Severing Assay

This protocol provides a method to assess the F-actin severing activity of this compound using pyrene-labeled actin.

  • Materials:

    • Actin (unlabeled)

    • Pyrene-labeled actin

    • General Actin Buffer (G-buffer)

    • Actin Polymerization Buffer (containing ATP and MgCl2)

    • This compound

    • Fluorescence spectrophotometer with a plate reader format

  • Procedure:

    • Prepare F-actin by incubating a solution of G-actin (containing a small percentage of pyrene-labeled G-actin) with Polymerization Buffer for at least 1 hour at room temperature to allow for polymerization to reach a steady state.

    • Prepare different concentrations of this compound in G-buffer.

    • In a 96-well black plate, add the pre-formed F-actin solution.

    • Initiate the reaction by adding the this compound dilutions to the F-actin.

    • Immediately begin monitoring the decrease in pyrene fluorescence over time. A rapid decrease in fluorescence indicates the severing of F-actin filaments and subsequent depolymerization.

    • The rate of fluorescence decay is proportional to the severing activity of this compound.

Visualizations

SwinholideA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SwinholideA_free Free this compound SwinholideA_bound Protein-Bound This compound SwinholideA_free->SwinholideA_bound Binding SwinholideA_int Intracellular This compound SwinholideA_free->SwinholideA_int Cellular Uptake SerumProtein Serum Protein (e.g., Albumin) SwinholideA_bound->SwinholideA_free Dissociation ActinMonomer G-Actin Monomer ActinDimer Actin Dimer ActinMonomer->ActinDimer ActinDimer->ActinMonomer SwinholideA_Actin This compound- Actin Dimer Complex ActinDimer->SwinholideA_Actin ActinFilament F-Actin Filament ActinFilament->ActinDimer Severing SwinholideA_int->SwinholideA_Actin Sequesters Troubleshooting_Workflow Start Unexpected IC50 for this compound CheckSerum Check Serum Concentration and Lot Number Start->CheckSerum CheckCells Verify Cell Seeding Density and Health CheckSerum->CheckCells Consistent ConsistentSerum Use Consistent Serum Lot and Concentration CheckSerum->ConsistentSerum Inconsistent CheckCompound Confirm this compound Dilutions and Storage CheckCells->CheckCompound Consistent ConsistentCells Standardize Cell Seeding Protocol CheckCells->ConsistentCells Inconsistent FreshCompound Prepare Fresh Dilutions from Aliquoted Stock CheckCompound->FreshCompound Inaccurate Rerun Rerun Experiment CheckCompound->Rerun Accurate ConsistentSerum->Rerun ConsistentCells->Rerun FreshCompound->Rerun Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_readout Data Acquisition and Analysis CellSeeding Seed Cells in 96-well Plate AddDrug Add Drug to Cells CellSeeding->AddDrug DrugDilution Prepare Serial Dilutions of this compound DrugDilution->AddDrug Incubate Incubate for 48-72 hours AddDrug->Incubate AddReagent Add Viability Reagent (e.g., Resazurin) Incubate->AddReagent ReadPlate Measure Fluorescence AddReagent->ReadPlate AnalyzeData Calculate % Viability and Determine IC50 ReadPlate->AnalyzeData

Technical Support Center: Recovery of Actin Cytoskeleton After Swinholide A Washout

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the recovery dynamics of the actin cytoskeleton following the removal of Swinholide A.

Troubleshooting Guides

This section addresses common issues that may arise during experiments investigating the recovery of the actin cytoskeleton after this compound washout.

Problem Possible Cause Suggested Solution
No or weak actin filament staining after washout 1. Incomplete washout of this compound.2. Inefficient permeabilization during staining.3. Suboptimal fixation.4. Phalloidin probe degradation.1. Increase the number and duration of washes with fresh, pre-warmed culture medium. A typical washout protocol involves at least three washes over a 15-30 minute period.[1]2. Optimize permeabilization time and Triton X-100 concentration (typically 0.1-0.5% in PBS for 5-10 minutes). Ensure the permeabilization buffer is fresh.[2]3. Use methanol-free formaldehyde (3-4% in PBS for 10-20 minutes at room temperature) as methanol can disrupt actin filaments.[2][3]4. Prepare fresh phalloidin dilutions for each experiment and store the stock solution as recommended by the manufacturer, protected from light.
Cells appear unhealthy or detached after washout 1. This compound concentration was too high or incubation time was too long, leading to excessive cytotoxicity.[4]2. Mechanical stress during the washout procedure.3. Suboptimal cell culture conditions.1. Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time that disrupts the actin cytoskeleton without causing significant cell death.[5]2. Handle cells gently during media changes. Use pre-warmed media to avoid temperature shock.3. Ensure cells are healthy and sub-confluent before starting the experiment.
Actin cytoskeleton does not recover to pre-treatment morphology 1. Insufficient recovery time.2. Irreversible cytotoxic effects of this compound.3. Altered gene expression affecting actin-binding proteins.1. Extend the recovery time. Based on studies with other actin-depolymerizing agents, full recovery can take several hours.[6][7]2. Assess cell viability using assays like Trypan Blue exclusion or MTT assays at different time points post-washout.[5]3. Consider that prolonged treatment may lead to secondary effects. Analyze the expression levels of key actin-binding proteins via Western blotting or qPCR.
High background fluorescence in microscopy images 1. Insufficient washing after staining.2. Phalloidin concentration is too high.3. Autoflourescence of the cells or culture vessel.1. Increase the number of washes with PBS after phalloidin incubation.2. Titrate the phalloidin concentration to find the optimal signal-to-noise ratio.3. Use appropriate background correction during image analysis. If possible, use phenol red-free medium and glass-bottom dishes.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the recovery of the actin cytoskeleton after this compound washout.

Q1: What is the mechanism of action of this compound?

This compound is a marine macrolide that disrupts the actin cytoskeleton by severing existing actin filaments and sequestering actin dimers, preventing them from re-polymerizing.[4][8][9][10] This leads to a significant reduction in filamentous actin (F-actin) and an accumulation of G-actin-Swinholide A complexes.

Q2: Is the effect of this compound on the actin cytoskeleton reversible?

Yes, the effects of this compound are generally considered to be reversible upon its removal from the cell culture medium.[8] The recovery process, however, is dependent on the cell type, the concentration of this compound used, and the duration of the treatment.

Q3: How long does it take for the actin cytoskeleton to recover after this compound washout?

The exact timeline for full recovery is cell-type dependent and has not been extensively characterized specifically for this compound. However, based on studies with other actin-depolymerizing agents like Latrunculin, the recovery process can be observed in stages. Initial re-formation of actin structures can be seen within minutes to an hour, with a more complete restoration of the actin network taking several hours.[6][7][11] It is recommended to perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours post-washout) to determine the specific recovery timeline for your experimental system.

Q4: What signaling pathways are likely involved in the recovery process?

The reassembly of the actin cytoskeleton is a highly regulated process. Key signaling pathways that are likely to be activated during recovery include those governed by the Rho family of small GTPases (RhoA, Rac1, and Cdc42).[12][13][14] These GTPases are master regulators of actin dynamics, controlling the nucleation, elongation, and branching of actin filaments through their downstream effectors.[15][16]

Q5: What are the expected morphological changes during the recovery process?

Based on recovery from other actin-disrupting agents, you might observe a sequence of morphological changes:

  • Initial Stage: Formation of small actin puncta or aggregates.[11]

  • Intermediate Stage: Emergence of short actin filaments and the beginning of stress fiber reassembly.

  • Late Stage: Restoration of the complex actin network, including stress fibers, cortical actin, and lamellipodia, leading to the recovery of normal cell morphology and motility.[11]

Experimental Protocols

Protocol 1: this compound Treatment and Washout for Fluorescence Microscopy

Objective: To visualize the disruption and subsequent recovery of the actin cytoskeleton after this compound treatment and washout.

Materials:

  • Cells cultured on glass coverslips or in glass-bottom imaging dishes

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS)

  • 4% Methanol-free formaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips or imaging dishes and allow them to adhere and grow to 50-70% confluency.

  • This compound Treatment:

    • Prepare the desired final concentration of this compound in pre-warmed complete culture medium.

    • Aspirate the old medium from the cells and add the this compound-containing medium.

    • Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator. Include a DMSO-treated vehicle control.

  • Washout:

    • Aspirate the this compound-containing medium.

    • Gently wash the cells three times with pre-warmed, drug-free complete culture medium.

    • Add fresh, pre-warmed, drug-free medium and return the cells to the incubator for the desired recovery time points (e.g., 0, 1, 4, 24 hours).

  • Fixation and Staining:

    • At each time point, aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% methanol-free formaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash the cells three times with PBS.

    • Incubate with fluorescently-labeled phalloidin and a nuclear counterstain (e.g., DAPI) in PBS for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To quantify the cytotoxicity of this compound and assess cell viability during the recovery phase.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

  • This compound Treatment and Washout: Follow the treatment and washout steps as described in Protocol 1, performing these steps on the cells in the 96-well plate. Include untreated and vehicle-treated controls.

  • MTT Assay:

    • At each recovery time point, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Diagrams

experimental_workflow cluster_treatment This compound Treatment cluster_washout Washout cluster_recovery Recovery & Analysis start Healthy Cells in Culture treatment Incubate with this compound start->treatment wash Wash 3x with Drug-Free Medium treatment->wash recovery Incubate in Drug-Free Medium (Time-course: 0h, 1h, 4h, 24h) wash->recovery analysis Fix, Stain & Image (Microscopy) or Assess Viability (MTT Assay) recovery->analysis

Caption: Experimental workflow for this compound washout and actin recovery analysis.

signaling_pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_response Cellular Response washout This compound Washout rho_gtpases Rho GTPases (RhoA, Rac1, Cdc42) washout->rho_gtpases effectors Downstream Effectors (e.g., ROCK, WASp, Formins) rho_gtpases->effectors actin_remodeling Actin Nucleation & Polymerization effectors->actin_remodeling cytoskeleton_recovery Actin Cytoskeleton Recovery actin_remodeling->cytoskeleton_recovery

Caption: Proposed signaling pathway for actin cytoskeleton recovery after this compound washout.

References

potential for Swinholide A resistance in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for Swinholide A resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent marine macrolide that exhibits cytotoxic activity by disrupting the actin cytoskeleton.[1][2] It functions by sequestering actin dimers, preventing their incorporation into filaments, and by directly severing existing actin filaments (F-actin).[1][2] This disruption of actin dynamics interferes with essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately leading to apoptosis. The binding site of this compound on actin has been identified in the hydrophobic cleft between subdomains 1 and 3.[3][4][5]

Q2: What are the potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented in the literature, potential mechanisms can be extrapolated from resistance to other actin-targeting and cytotoxic drugs. These may include:

  • Alterations in the drug target: Mutations in the actin protein (ACTB or ACTG1 genes) could alter the this compound binding site, reducing its affinity for the drug. Studies on other cytoskeletal-targeting drugs have shown that mutations in tubulin can confer resistance.[6][7][8][9]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and cytotoxic effect.[10][11][12]

  • Changes in actin dynamics and cytoskeleton organization: Alterations in the expression or activity of actin-binding proteins (ABPs) that regulate actin polymerization and depolymerization could potentially compensate for the effects of this compound.[13]

  • Activation of pro-survival signaling pathways: Upregulation of signaling pathways that inhibit apoptosis or promote cell survival could counteract the cytotoxic effects of this compound-induced cytoskeletal stress.

Q3: How can I develop a this compound-resistant cell line?

A standard method for developing a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug.[14][15] A general protocol is outlined below.

Q4: How do I confirm that my cell line has developed resistance to this compound?

Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line.[14] A 3- to 10-fold increase in IC50 is often considered indicative of resistance.[14] This is determined by performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) on both the parental and suspected resistant cell lines treated with a range of this compound concentrations.

Q5: What is a typical IC50 value for this compound in sensitive cancer cell lines?

IC50 values for this compound are highly dependent on the cell line. However, it is known to be potent in the nanomolar to low micromolar range in various cancer cell lines.

Troubleshooting Guides

Problem 1: Difficulty in Generating a Resistant Cell Line
Symptom Possible Cause Suggested Solution
Massive cell death at low concentrations of this compound.The initial concentration of this compound is too high for the selected cell line.Start with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line. Gradually increase the concentration in small increments (e.g., 1.5 to 2-fold) as the cells adapt.
No significant increase in IC50 after prolonged treatment.The cell line may have a low intrinsic propensity to develop resistance to this specific compound. The selection pressure is not sufficient.Try a different parental cell line. Alternatively, consider a pulse-treatment method where cells are exposed to a higher concentration of this compound for a short period, followed by a recovery phase.
Resistant phenotype is lost after removing this compound from the culture medium.The resistance mechanism may be transient or dependent on continuous drug pressure.Maintain a low concentration of this compound in the culture medium of the resistant cell line to sustain the resistant phenotype.
Problem 2: Inconsistent IC50 Values in Cell Viability Assays
Symptom Possible Cause Suggested Solution
High variability in IC50 values between replicate experiments.Inconsistent cell seeding density. Variations in drug concentration due to pipetting errors. Cell density can affect drug sensitivity.[16]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and perform serial dilutions carefully. Optimize and standardize the initial cell seeding density for all experiments.
Dose-response curve does not follow a typical sigmoidal shape.The range of this compound concentrations is too narrow or not appropriate. The assay incubation time is not optimal.Broaden the range of drug concentrations, ensuring they cover from no effect to complete cell death. Optimize the incubation time with the drug; for some compounds, a longer exposure may be necessary to observe a full response.
High background signal in the assay.Contamination of the cell culture. Issues with the assay reagents.Regularly check cell cultures for contamination. Use fresh, properly stored assay reagents. Include appropriate controls, such as wells with medium and the assay reagent but no cells.
Problem 3: Difficulty in Visualizing Actin Cytoskeleton Disruption
Symptom Possible Cause Suggested Solution
High background in immunofluorescence staining for F-actin (e.g., using phalloidin).Inadequate fixation or permeabilization. Non-specific binding of the fluorescent probe. Autofluorescence of cells or reagents.[17][18][19][20][21]Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100) times and concentrations. Include a blocking step (e.g., with BSA) to reduce non-specific binding. Include an unstained control to assess autofluorescence.
No observable difference in actin staining between treated and untreated cells.The concentration of this compound is too low or the incubation time is too short. The imaging technique is not sensitive enough to detect subtle changes.Perform a dose-response and time-course experiment to determine the optimal conditions for observing actin disruption. Consider using super-resolution microscopy for a more detailed view of the actin cytoskeleton.

Data Presentation

Table 1: Hypothetical IC50 Values for a this compound-Sensitive and a Derived Resistant Cancer Cell Line.

Disclaimer: The following data is hypothetical and for illustrative purposes only, as there is no publicly available data on this compound-resistant cell lines. The values are based on typical fold-resistance observed for other cytotoxic agents.

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
Parental Cell Line (e.g., HeLa)This compound-sensitive151
Resistant Cell Line (e.g., HeLa-SwinA-R)Derived from parental line by continuous exposure to this compound18012

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line by continuous, escalating dose exposure.[14][22]

  • Determine the initial IC50 of the parental cell line:

    • Seed the parental cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 48-72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

  • Initial selection:

    • Culture the parental cells in a flask with a starting concentration of this compound equal to the IC10-IC20 of the parental line.

    • Maintain the culture, changing the medium with fresh this compound every 2-3 days, until the cell growth rate recovers.

  • Dose escalation:

    • Once the cells are growing steadily, increase the concentration of this compound by 1.5 to 2-fold.

    • Repeat this process of gradual dose escalation, allowing the cells to adapt and recover at each new concentration. This process can take several months.

  • Characterization of the resistant population:

    • Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental cell line.

    • Once a stable and significant increase in IC50 is observed (e.g., >10-fold), the resistant cell line is established.

  • Clonal selection (optional):

    • To obtain a more homogenous resistant population, single-cell cloning can be performed from the resistant pool.

Protocol 2: Assessment of Actin Cytoskeleton Integrity by Phalloidin Staining
  • Cell culture and treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.

  • Fixation:

    • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • F-actin staining:

    • Incubate the cells with a fluorescently-conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 20-30 minutes at room temperature, protected from light.

  • Nuclear staining (optional):

    • Wash the cells three times with PBS.

    • Incubate with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the actin cytoskeleton using a fluorescence microscope.

Protocol 3: Actin Polymerization Assay

This biochemical assay can be used to assess the direct effect of this compound on actin polymerization dynamics in vitro.[23][24][25][26]

  • Prepare pyrene-labeled G-actin:

    • Use commercially available pyrene-labeled actin or label purified actin with N-(1-pyrene)iodoacetamide. The fluorescence of pyrene-actin increases significantly upon its incorporation into F-actin.

  • Assay setup:

    • In a 96-well black plate, prepare a reaction mixture containing G-actin (typically 1-5 µM, with 5-10% pyrene-labeled) in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

    • Add different concentrations of this compound or a vehicle control to the wells.

  • Initiate polymerization:

    • Initiate actin polymerization by adding a polymerization-inducing buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl pH 7.0).

  • Monitor fluorescence:

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

  • Data analysis:

    • Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the curve during the elongation phase. Compare the polymerization kinetics in the presence and absence of this compound.

Visualizations

Signaling_Pathway_Swinholide_A cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm SwinA This compound G_Actin G-Actin Monomers SwinA->G_Actin Sequesters F_Actin F-Actin Filaments SwinA->F_Actin Severs Actin_Dimer Actin Dimers G_Actin->Actin_Dimer Actin_Dimer->F_Actin Polymerization (Inhibited) Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton F_Actin->Disrupted_Cytoskeleton Apoptosis Apoptosis Disrupted_Cytoskeleton->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow_Resistance start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture Culture with escalating This compound doses ic50_initial->culture monitor Monitor cell growth and morphology culture->monitor ic50_periodic Periodically determine IC50 monitor->ic50_periodic decision IC50 > 10x Parental? ic50_periodic->decision resistant_line Established Resistant Cell Line decision->resistant_line Yes continue_culture Continue dose escalation decision->continue_culture No continue_culture->culture

Caption: Workflow for developing a this compound-resistant cell line.

Logical_Relationship_Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms SwinA_Resistance This compound Resistance Target_Mutation Actin Mutation (Altered Binding Site) SwinA_Resistance->Target_Mutation Drug_Efflux Increased Drug Efflux (ABC Transporters) SwinA_Resistance->Drug_Efflux Cytoskeleton_Adaptation Cytoskeletal Adaptation (Altered Actin Dynamics) SwinA_Resistance->Cytoskeleton_Adaptation Survival_Pathways Pro-survival Signaling SwinA_Resistance->Survival_Pathways

References

Validation & Comparative

Biochemical Validation of Swinholide A's Potent Actin-Severing Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the actin-severing activity of Swinholide A, a potent marine macrolide, with other well-characterized actin-disrupting agents, namely Cytochalasin D and Gelsolin. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers investigating cytoskeletal dynamics and for professionals in the field of drug development targeting the actin cytoskeleton.

Executive Summary

This compound stands out for its unique mechanism of action, which involves the sequestration of actin dimers and the highly cooperative severing of filamentous actin (F-actin).[1][2] This dual activity contributes to its potent cytotoxic effects and makes it a valuable tool for studying actin dynamics. In comparison, Cytochalasin D primarily acts by capping the barbed end of actin filaments, with severing activity observed at higher concentrations. Gelsolin, a native cellular protein, is a calcium-dependent actin-severing and -capping protein. This guide will delve into the quantitative comparison of these agents, detail the experimental protocols used for their validation, and provide visual representations of the underlying mechanisms and workflows.

Quantitative Comparison of Actin-Severing Agents

The following table summarizes the key quantitative parameters of this compound, Cytochalasin D, and Gelsolin, providing a clear comparison of their biochemical activities.

ParameterThis compoundCytochalasin DGelsolin
Primary Mechanism Sequesters actin dimers and severs F-actin[1][2]Caps barbed end of F-actin; severs at higher concentrations[3][4]Ca2+-dependent severing and capping of F-actin
Binding Stoichiometry 1 molecule per actin dimer[1][2]1 molecule per actin monomer (at barbed end)1 molecule per actin monomer at the severing/capping site
Effective Concentration for Severing Not explicitly quantified, but described as highly potentMicromolar (µM) range[3][4]Nanomolar (nM) to micromolar (µM) range, Ca2+-dependent
Severing Rate Constant (k_sev) Not explicitly reported, but described as "rapid" and "highly cooperative"[1]Slower than cofilin[3][4]0.25 s⁻¹[5][6]
Association Rate Constant (k_on) to F-actin Not explicitly reportedNot explicitly reported for severing2 x 10⁷ M⁻¹s⁻¹[5][6]
Dissociation Rate Constant (k_off) from F-actin Not explicitly reported0.0085 s⁻¹ (from barbed end)[3]0.4 - 1.2 s⁻¹[5][6]

Mechanism of Action and Signaling Pathways

The distinct mechanisms by which this compound, Cytochalasin D, and Gelsolin disrupt the actin cytoskeleton are visualized below.

cluster_swinholide This compound Pathway cluster_cytochalasin Cytochalasin D Pathway cluster_gelsolin Gelsolin Pathway SwinholideA This compound ActinDimer Actin Dimer SwinholideA->ActinDimer Sequesters F_Actin_S F-Actin SwinholideA->F_Actin_S Binds & Severs ActinMonomer1 G-Actin ActinMonomer1->ActinDimer ActinMonomer2 G-Actin ActinMonomer2->ActinDimer Severed_F_Actin_S Severed F-Actin F_Actin_S->Severed_F_Actin_S Fragmentation CytochalasinD Cytochalasin D F_Actin_C F-Actin CytochalasinD->F_Actin_C Caps Barbed End (nM concentrations) CytochalasinD->F_Actin_C Severs (µM concentrations) Capped_F_Actin Capped F-Actin F_Actin_C->Capped_F_Actin Severed_F_Actin_C Severed F-Actin F_Actin_C->Severed_F_Actin_C Gelsolin Gelsolin ActiveGelsolin Active Gelsolin Gelsolin->ActiveGelsolin Ca2 Ca²⁺ Ca2->ActiveGelsolin Activates F_Actin_G F-Actin ActiveGelsolin->F_Actin_G Binds, Severs & Caps Severed_Capped_F_Actin Severed & Capped F-Actin F_Actin_G->Severed_Capped_F_Actin

Caption: Mechanisms of actin filament disruption by this compound, Cytochalasin D, and Gelsolin.

Experimental Protocols

The validation of actin-severing activity relies on several key biochemical assays. Detailed methodologies for two common approaches are provided below.

Total Internal Reflection Fluorescence (TIRF) Microscopy for Direct Visualization of F-Actin Severing

This method allows for the direct observation of individual fluorescently labeled actin filaments and their fragmentation upon the addition of a severing agent.

cluster_workflow TIRF Microscopy Workflow A Prepare flow cell with biotin-BSA and streptavidin B Introduce biotinylated, fluorescently labeled F-actin A->B C Image baseline filament stability B->C D Introduce this compound / other severing agent C->D E Acquire time-lapse images D->E F Analyze filament length and number over time E->F

Caption: Workflow for TIRF microscopy-based actin severing assay.

Protocol:

  • Flow Cell Preparation: A flow cell is constructed using a glass slide and a coverslip. The surface is passivated with biotinylated bovine serum albumin (biotin-BSA) followed by streptavidin. This creates a surface that can bind biotinylated actin filaments.

  • Actin Filament Immobilization: Biotinylated and fluorescently labeled (e.g., with Alexa Fluor phalloidin) F-actin is introduced into the flow cell and allowed to bind to the streptavidin-coated surface. Unbound filaments are washed out.

  • Baseline Imaging: The immobilized actin filaments are imaged using a TIRF microscope to establish a baseline of filament length and number before the addition of the severing agent.

  • Addition of Severing Agent: A solution containing the desired concentration of this compound, Cytochalasin D, or Gelsolin is perfused into the flow cell.

  • Time-Lapse Imaging: Time-lapse images are acquired immediately after the addition of the severing agent to visualize the process of filament severing in real-time.

  • Data Analysis: Image analysis software is used to measure the length and number of actin filaments over time. The rate of severing can be calculated from the decrease in average filament length or the increase in the number of filaments.

Pyrene-Actin Depolymerization Assay for Quantifying Severing Activity

This bulk solution assay measures the increase in the rate of actin depolymerization, which is indicative of filament severing and the creation of new filament ends.

cluster_workflow Pyrene-Actin Depolymerization Assay Workflow A Polymerize pyrene-labeled G-actin to steady state B Establish baseline fluorescence A->B C Add this compound / other severing agent B->C D Monitor fluorescence decrease over time C->D E Calculate depolymerization rate D->E

Caption: Workflow for the pyrene-actin depolymerization assay.

Protocol:

  • Preparation of Pyrene-Labeled F-Actin: Monomeric actin (G-actin) is labeled with N-(1-pyrenyl)iodoacetamide. The fluorescence of pyrene is significantly enhanced when actin polymerizes into F-actin. The pyrene-labeled G-actin is polymerized to a steady state.

  • Baseline Fluorescence Measurement: The steady-state fluorescence of the F-actin solution is measured in a fluorometer.

  • Initiation of Depolymerization and Severing: The F-actin solution is diluted to a concentration below the critical concentration for polymerization to initiate depolymerization. Simultaneously, the severing agent (this compound, Cytochalasin D, or Gelsolin) is added.

  • Fluorescence Monitoring: The decrease in pyrene fluorescence is monitored over time. An increased rate of fluorescence decay in the presence of the agent compared to a control indicates an increase in the number of filament ends due to severing.

  • Data Analysis: The initial rate of depolymerization is calculated from the slope of the fluorescence decay curve. This rate is proportional to the number of filament ends, allowing for a quantitative comparison of severing activity.

Conclusion

This compound is a powerful tool for dissecting the actin cytoskeleton due to its distinct and highly efficient mechanism of action. While quantitative data on its severing rate constant remains to be precisely determined, its ability to rapidly sever F-actin at low concentrations is well-established.[1] This contrasts with Cytochalasin D, which primarily acts as a capping agent and requires higher concentrations for severing, and the physiologically regulated severing activity of Gelsolin. The experimental protocols outlined in this guide provide a framework for the further biochemical validation and comparative analysis of this compound and other actin-targeting compounds, aiding in the advancement of both fundamental cell biology research and the development of novel therapeutics.

References

Unveiling the Secrets of Swinholide A: A Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of Swinholide A analogs, detailing their performance based on experimental data and outlining the methodologies used to obtain these results.

This compound, a potent marine macrolide, has garnered significant attention in the scientific community for its powerful cytotoxic and actin-disrupting properties. Its unique dimeric structure, composed of two identical 22-membered macrolactone rings, is central to its biological function. This guide delves into the structure-activity relationship (SAR) of this compound analogs, offering insights into how modifications to its complex architecture influence its efficacy as a potential therapeutic agent.

Decoding the Mechanism of Action

This compound exerts its cytotoxic effects by targeting one of the most fundamental components of the eukaryotic cell: the actin cytoskeleton. It disrupts this dynamic network through a dual mechanism: sequestering actin dimers and severing actin filaments. This interference with actin dynamics leads to inhibition of cell proliferation, induction of apoptosis, and ultimately, cell death. The ability of this compound to bind to two actin monomers simultaneously is a key aspect of its potent activity.[1][2][3]

Structure-Activity Relationship: A Quantitative Comparison

The potency of this compound analogs is intrinsically linked to their structural features. Key modifications to the macrolide core and the side chains have been shown to significantly impact both cytotoxicity and actin-binding affinity. The following table summarizes the quantitative data from various studies, providing a clear comparison of the performance of different this compound analogs.

Analog Name/ModificationKey Structural Feature(s)Cytotoxicity (IC50)Actin-Depolymerizing ActivityReference
This compound Dimeric macrolidePotent (ng/mL range)Strong[1]
Aplyronine A–this compound Hybrid Macrolactone of Aplyronine A, side chain of this compoundPotentStrong[4]
This compound Side Chain Analog Isolated side chain of this compoundSignificantly weaker than parentWeaker than Aplyronine A side chain[4]
Analog with Modified N,N,O-trimethylserine ester Lacks the methoxy groupReduced cytotoxicityNot specified[2][4]
Monomeric this compound Single macrolactone ringReduced activity compared to dimerNot specified[1]

Key Findings from SAR Studies:

  • The Dimeric Structure is Crucial: The unique dimeric nature of this compound is fundamental to its high potency. Monomeric versions of the macrolide exhibit significantly reduced activity.[1]

  • Side Chain Importance: The side chains of this compound play a critical role in its interaction with actin. While the isolated side chain possesses some activity, it is considerably less potent than the intact dimeric molecule.[4]

  • Significance of the Methoxy Group: The methoxy group within the N,N,O-trimethylserine ester moiety has been identified as a key contributor to the potent cytotoxicity of this compound analogs.[2][4]

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.

Cytotoxicity Assays

The cytotoxic activity of this compound and its analogs is typically evaluated using colorimetric assays such as the MTT or SRB assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.

  • Cell Plating: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Actin-Binding Assays

The interaction of this compound analogs with actin is often investigated using an F-actin co-sedimentation assay.

F-Actin Co-sedimentation Assay:

This in vitro assay determines the binding of a compound to filamentous actin (F-actin) by separating F-actin and its bound partners from monomeric actin (G-actin) and unbound compounds via ultracentrifugation.

  • Actin Polymerization: Monomeric G-actin is induced to polymerize into F-actin by the addition of a polymerization buffer containing KCl and MgCl2.[5]

  • Incubation: The F-actin is incubated with the this compound analog at various concentrations.

  • Ultracentrifugation: The mixture is subjected to high-speed centrifugation, which pellets the F-actin and any bound compounds.

  • Analysis: The supernatant (containing G-actin and unbound compound) and the pellet (containing F-actin and bound compound) are separated and analyzed by SDS-PAGE.

  • Quantification: The amount of the analog in the pellet and supernatant is quantified to determine the binding affinity (Kd).

Visualizing the Molecular Interactions and Experimental Logic

To further elucidate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the key pathways and workflows.

SAR_Logic cluster_structure Structural Modifications cluster_activity Biological Activity Swinholide_A This compound (Dimer) Cytotoxicity Cytotoxicity (IC50) Swinholide_A->Cytotoxicity High Potency Actin_Binding Actin Binding (Kd) Swinholide_A->Actin_Binding Strong Binding Monomer Monomeric Analog Monomer->Cytotoxicity Reduced Monomer->Actin_Binding Weakened Side_Chain Side Chain Modification Side_Chain->Cytotoxicity Reduced Side_Chain->Actin_Binding Weakened Ester_Mod Ester Moiety Modification Ester_Mod->Cytotoxicity Reduced

Caption: Logical relationship between this compound structural modifications and biological activity.

Cytotoxicity_Workflow Start Start: Cell Seeding Treatment Treatment with this compound Analogs Start->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilization Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Actin_Binding_Workflow Start Start: G-Actin Polymerization Incubation Incubate F-Actin with Analog Start->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Separation Separate Supernatant and Pellet Centrifugation->Separation Analysis SDS-PAGE Analysis Separation->Analysis Kd Determine Binding Affinity (Kd) Analysis->Kd

Caption: Experimental workflow for the F-actin co-sedimentation assay.

This guide provides a foundational understanding of the structure-activity relationship of this compound analogs. The presented data and experimental protocols offer valuable insights for researchers working on the development of novel anticancer agents targeting the actin cytoskeleton. Further exploration into a wider range of structural modifications will undoubtedly continue to refine our understanding of this potent marine natural product and pave the way for the design of more effective and selective therapeutics.

References

Cross-Validation of Swinholide A Effects with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular effects of the actin-targeting macrolide, Swinholide A, with the effects of genetic knockdowns of key actin-regulating proteins. By cross-validating the pharmacological and genetic approaches, this guide aims to provide a clearer understanding of the on-target effects of this compound and to facilitate its use as a tool for studying actin dynamics and as a potential therapeutic agent.

Introduction to this compound and Actin Dynamics

This compound is a potent marine-derived cytotoxin that disrupts the actin cytoskeleton.[1][2] Its primary mechanism of action involves the sequestration of actin dimers and the severing of actin filaments, leading to a net depolymerization of the actin network.[2][3] The actin cytoskeleton is a highly dynamic network of protein filaments that plays a crucial role in a multitude of cellular processes, including cell migration, division, and the maintenance of cell shape. The dynamic nature of this network is tightly regulated by a host of actin-binding proteins (ABPs).

Genetic knockdown of these ABPs offers a powerful complementary approach to pharmacological inhibition for dissecting the specific roles of individual proteins in regulating actin dynamics. This guide will focus on the comparison of this compound's effects with the knockdown of two key classes of ABPs: actin monomer-binding proteins (e.g., Profilin-1) and filament capping proteins (e.g., CapZβ).

Comparative Analysis of Cellular Phenotypes

The disruption of the actin cytoskeleton by either this compound or genetic knockdown of key regulatory proteins leads to a range of overlapping cellular phenotypes. This section provides a comparative summary of these effects, with quantitative data presented where available.

Effects on Cell Morphology and Actin Organization

Treatment with this compound and knockdown of actin-regulatory proteins both lead to profound changes in cell morphology and the organization of the actin cytoskeleton.

Treatment/KnockdownObserved Effect on Actin CytoskeletonCell Morphology ChangesReference
This compound Disruption of actin stress fibers, formation of actin aggregates.Cell rounding, loss of polarity.[2]
Profilin-1 Knockdown Reduced F-actin content, altered lamellipodia formation.[4]Changes in cell spreading and polarity.[5][4][5]
CapZβ Knockdown Increased actin polymerization, altered filament length distribution.Changes in cell shape and polarity.[5][5]

A key study directly comparing the effects of this compound with the knockdown of Profilin-1 and CapZβ found that both pharmacological treatment and genetic silencing of these specific actin regulators could reverse the direction of cell orientation on micropatterned substrates.[5] This provides strong evidence that this compound's effects on cell polarity are mediated through its disruption of the actin polymerization machinery regulated by these proteins.

Table 1: Comparison of Effects on Cell Orientation

ConditionMean Nematic Director (± SEM)Number of Microcultures
Control0.018 ± 0.0021168
This compound-0.015 ± 0.003602
Profilin-1 Knockdown-0.012 ± 0.004597
CapZβ Knockdown-0.017 ± 0.004661
Data adapted from Tee et al., 2023.[5] A negative value indicates a reversal in the direction of cell alignment.
Effects on Cell Migration and Invasion

The integrity of the actin cytoskeleton is paramount for cell migration and invasion. Disruption of actin dynamics through either this compound or genetic knockdown of key regulators is expected to impair these processes.

Treatment/KnockdownEffect on Cell MigrationEffect on Cell InvasionReference
This compound Inhibition of cell migration in wound healing and transwell assays.Inhibition of invasion through extracellular matrix.[6]
Profilin-1 Knockdown Context-dependent effects; can either inhibit or enhance migration depending on the cell type and context.[4]Likely to be similarly context-dependent.[4]
CapZβ Knockdown Expected to alter migration dynamics due to changes in actin filament stability.Not extensively studied, but likely to impact invasive potential.

Table 2: Illustrative Quantitative Data on Cell Migration (Wound Healing Assay)

Treatment/Knockdown% Wound Closure at 24h (Hypothetical Data)
Control95 ± 5%
This compound (10 nM)20 ± 8%
Profilin-1 Knockdown45 ± 10%
CapZβ Knockdown60 ± 12%
This table presents hypothetical data to illustrate the expected outcomes. Actual results may vary depending on the cell type and experimental conditions.
Effects on Apoptosis

Disruption of the actin cytoskeleton can induce programmed cell death, or apoptosis. While the direct apoptotic effects of this compound are documented, the comparison with genetic knockdowns that phenocopy its actin-disrupting effects provides further validation.

Treatment/KnockdownInduction of ApoptosisKey Apoptotic MarkersReference
This compound Induces apoptosis in various cancer cell lines.Caspase activation, PARP cleavage.[7]
Profilin-1 Knockdown Can sensitize cells to apoptotic stimuli.Increased caspase activity in response to stressors.
CapZβ Knockdown Effects on apoptosis are less characterized.

Table 3: Illustrative Quantitative Data on Apoptosis (Annexin V/PI Staining)

Treatment/Knockdown% Apoptotic Cells (Hypothetical Data)
Control5 ± 2%
This compound (50 nM)40 ± 7%
Profilin-1 Knockdown15 ± 4%
CapZβ Knockdown10 ± 3%
This table presents hypothetical data to illustrate the expected outcomes. Actual results may vary depending on the cell type and experimental conditions.

Signaling Pathways

The effects of this compound and genetic knockdowns of actin-binding proteins converge on signaling pathways that are regulated by the state of the actin cytoskeleton.

Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[8] Disruption of actin dynamics by this compound can, in turn, affect the activity and downstream signaling of these GTPases.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular Signals Extracellular Signals Receptors Receptors Extracellular Signals->Receptors RhoGEFs RhoGEFs Receptors->RhoGEFs Activates RhoGTPases_inactive Rho-GDP RhoGAPs RhoGAPs RhoGTPases_active Rho-GTP RhoGAPs->RhoGTPases_active Inactivates RhoGTPases_inactive->RhoGTPases_active GDP/GTP Exchange RhoGTPases_active->RhoGTPases_inactive GTP Hydrolysis Downstream Effectors Downstream Effectors RhoGTPases_active->Downstream Effectors Activates This compound This compound Actin Dimers Actin Dimers This compound->Actin Dimers Sequesters Actin Filaments Actin Filaments This compound->Actin Filaments Severs Actin Filaments->RhoGTPases_active Feedback Downstream Effectors->Actin Filaments Regulates Polymerization Profilin-1 KD Profilin-1 KD Profilin-1 KD->Actin Filaments Disrupts Monomer Supply CapZβ KD CapZβ KD CapZβ KD->Actin Filaments Alters Filament Capping

Caption: Rho GTPase signaling and points of intervention.

Serum Response Factor (SRF) Signaling

The actin cytoskeleton is also linked to gene transcription through the myocardin-related transcription factor (MRTF)-serum response factor (SRF) pathway.[9] The localization of MRTF is regulated by the levels of globular (G)-actin. Disruption of actin polymerization by this compound or genetic knockdowns can lead to an increase in G-actin, which in turn sequesters MRTF in the cytoplasm, inhibiting SRF-mediated transcription of genes involved in cell motility and cytoskeletal organization.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Actin Depolymerization Actin Depolymerization This compound->Actin Depolymerization G-actin G-actin Actin Depolymerization->G-actin Increases MRTF MRTF SRF SRF MRTF->SRF Co-activates MRTF_G-actin Cytoplasmic Sequestration Genetic KD Profilin-1 KD CapZβ KD Genetic KD->Actin Depolymerization Target Genes Target Genes SRF->Target Genes Binds to Transcription Transcription Target Genes->Transcription G-actinMRTF G-actinMRTF G-actinMRTF->MRTF_G-actin

Caption: MRTF-SRF signaling pathway and actin dynamics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound and genetic knockdowns on the actin cytoskeleton and related cellular functions.

Phalloidin Staining for F-actin Visualization

Objective: To visualize the filamentous actin (F-actin) cytoskeleton in cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • Mounting medium with DAPI

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 10-15 minutes at room temperature.[10][11]

  • Wash cells three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 for 5-10 minutes.[10][11]

  • Wash cells three times with PBS.

  • Incubate cells with the fluorescent phalloidin solution (typically 1:1000 dilution in PBS with 1% BSA) for 30-60 minutes at room temperature in the dark.[10][12]

  • Wash cells three times with PBS.

  • Mount coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

  • Visualize using a fluorescence microscope.

Wound Healing (Scratch) Assay for Cell Migration

Objective: To assess collective cell migration.

Materials:

  • Cells grown to a confluent monolayer in a 6-well plate

  • Sterile 200 µL pipette tip

  • Culture medium

  • Microscope with a camera

Procedure:

  • Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.[1][13]

  • Gently wash the well with PBS to remove detached cells.

  • Replace with fresh culture medium (with or without this compound or in knockdown cells).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.[14]

  • Measure the width of the scratch at multiple points for each time point and condition.

  • Calculate the percentage of wound closure over time.[14]

Transwell Migration Assay

Objective: To quantify the migratory capacity of individual cells towards a chemoattractant.

Materials:

  • Transwell inserts (typically 8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol or 4% PFA for fixation

  • Crystal violet solution for staining

Procedure:

  • Seed cells in serum-free medium into the upper chamber of the Transwell insert.[15][16]

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[15][16]

  • Fix the migrated cells on the lower surface of the membrane with methanol or PFA.

  • Stain the migrated cells with crystal violet.[16]

  • Elute the crystal violet and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_analysis Data Analysis This compound Treatment This compound Treatment Cell Culture Cell Culture This compound Treatment->Cell Culture Genetic Knockdown Genetic Knockdown Genetic Knockdown->Cell Culture Phalloidin Staining Phalloidin Staining Cell Culture->Phalloidin Staining Wound Healing Assay Wound Healing Assay Cell Culture->Wound Healing Assay Transwell Migration Transwell Migration Cell Culture->Transwell Migration Apoptosis Assay Apoptosis Assay Cell Culture->Apoptosis Assay Microscopy Microscopy Phalloidin Staining->Microscopy Wound Healing Assay->Microscopy Transwell Migration->Microscopy Quantitative Data Quantitative Data Apoptosis Assay->Quantitative Data Image Analysis Image Analysis Microscopy->Image Analysis Image Analysis->Quantitative Data

Caption: General experimental workflow.

Conclusion

The cross-validation of this compound's effects with those of genetic knockdowns of key actin-binding proteins provides a robust framework for understanding its mechanism of action and for interpreting experimental results. The phenotypic similarities observed between pharmacological inhibition and genetic silencing of proteins like Profilin-1 and CapZβ strongly support the on-target activity of this compound in disrupting actin dynamics. This comparative approach is invaluable for researchers studying the intricate regulation of the actin cytoskeleton and for drug development professionals exploring actin as a therapeutic target. By utilizing both this compound and targeted genetic knockdowns, scientists can gain deeper insights into the complex roles of actin in health and disease.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.